molecular formula C9H4ClF3N2 B1603563 2-Chloro-7-(trifluoromethyl)quinoxaline CAS No. 883-94-3

2-Chloro-7-(trifluoromethyl)quinoxaline

Cat. No.: B1603563
CAS No.: 883-94-3
M. Wt: 232.59 g/mol
InChI Key: QZIICAUFDSJYTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-7-(trifluoromethyl)quinoxaline is a useful research compound. Its molecular formula is C9H4ClF3N2 and its molecular weight is 232.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-7-(trifluoromethyl)quinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-7-(trifluoromethyl)quinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-7-(trifluoromethyl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3N2/c10-8-4-14-6-2-1-5(9(11,12)13)3-7(6)15-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIICAUFDSJYTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N=C2C=C1C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00612223
Record name 2-Chloro-7-(trifluoromethyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883-94-3
Record name 2-Chloro-7-(trifluoromethyl)quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-7-(trifluoromethyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Precision Synthesis of 2-Chloro-7-(trifluoromethyl)quinoxaline: A Regioselective Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized synthesis of 2-Chloro-7-(trifluoromethyl)quinoxaline , a critical pharmacophore in the development of kinase inhibitors and bioisosteres for drug discovery. Unlike generic protocols, this guide focuses on the regiochemical control required to selectively generate the 7-substituted isomer from 4-(trifluoromethyl)benzene-1,2-diamine . By leveraging the differential nucleophilicity of the diamine precursors, this protocol ensures high isomeric purity and reproducibility, essential for pharmaceutical applications.[1]

Part 1: Core Logic & Mechanistic Design

The Regioselectivity Challenge

The synthesis of substituted quinoxalines from o-phenylenediamines and glyoxylic acid derivatives is governed by the Hinsberg reaction principles. When using an asymmetrical diamine like 4-(trifluoromethyl)benzene-1,2-diamine, two isomeric products are possible:

  • 7-(trifluoromethyl)quinoxalin-2(1H)-one (Target)

  • 6-(trifluoromethyl)quinoxalin-2(1H)-one (Impurity)

Mechanistic Insight: The trifluoromethyl group (


) is a strong electron-withdrawing group (EWG). It deactivates the amino groups on the benzene ring, but not equally:[1]
  • Position 2 (

    
     to 
    
    
    
    ):
    This amine is less deactivated and therefore more nucleophilic .[1]
  • Position 1 (

    
     to 
    
    
    
    ):
    This amine is strongly deactivated by the EWG and is less nucleophilic .[1]

Simultaneously, glyoxylic acid presents two electrophilic centers:[1]

  • Aldehyde Carbon: Highly electrophilic (hard electrophile).[1]

  • Carboxylic Acid Carbon: Less electrophilic (requires activation or heat).[1]

The Selective Pathway: The reaction proceeds kinetically where the most nucleophilic amine (meta-position) attacks the most electrophilic carbon (aldehyde). This locks the nitrogen at the meta-position into the N-1 position of the quinoxaline ring, placing the


 group at position 7.
Reaction Pathway Visualization[1]

Regioselectivity cluster_0 Starting Materials cluster_1 Kinetic Control cluster_2 Cyclization Result Diamine 4-(Trifluoromethyl) benzene-1,2-diamine (Meta-NH2 = More Nuc) Attack Meta-NH2 attacks Aldehyde Carbon Diamine->Attack Fast Glyoxylate Glyoxylic Acid (Aldehyde = More Elec) Glyoxylate->Attack Intermediate Schiff Base Intermediate Attack->Intermediate RingClose Para-NH2 attacks Carboxylic Acid Intermediate->RingClose - H2O Product 7-(Trifluoromethyl) quinoxalin-2(1H)-one (MAJOR ISOMER) RingClose->Product

Figure 1: Mechanistic pathway demonstrating the kinetic control that favors the 7-trifluoromethyl isomer.

Part 2: Experimental Protocol

Phase 1: Synthesis of 7-(Trifluoromethyl)quinoxalin-2(1H)-one

This step establishes the heterocyclic core. The use of ethanol as a solvent allows for the precipitation of the product, facilitating purification.

Reagents:

  • 4-(Trifluoromethyl)benzene-1,2-diamine (1.0 eq)

  • Glyoxylic acid monohydrate (1.1 eq)[1]

  • Ethanol (Absolute, 10-15 volumes)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(trifluoromethyl)benzene-1,2-diamine (e.g., 10.0 g) in absolute ethanol (150 mL).

  • Addition: Add glyoxylic acid monohydrate (e.g., 5.7 g) portion-wise at room temperature. The solution may darken slightly.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 3–4 hours. Monitor reaction completion via TLC (Ethyl Acetate/Hexane 1:1).
    
  • Precipitation: Cool the reaction mixture slowly to room temperature, then to

    
     in an ice bath. The target quinoxalinone will precipitate as a solid.
    
  • Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (

    
    ).
    
  • Purification (Critical): Recrystallize the crude solid from hot ethanol or an ethanol/DMF mixture to ensure removal of any trace 6-isomer.

    • Yield Expectation: 75–85%[1]

    • Appearance: Off-white to pale yellow crystalline solid.

Phase 2: Chlorination to 2-Chloro-7-(trifluoromethyl)quinoxaline

The conversion of the lactam (quinoxalinone) to the chloro-imidate is achieved using phosphorus oxychloride (


). This step activates the position for subsequent nucleophilic aromatic substitution (

) in drug synthesis.[1]

Reagents:

  • 7-(Trifluoromethyl)quinoxalin-2(1H)-one (from Phase 1)

  • Phosphorus oxychloride (

    
    ) (5–10 volumes, excess)[1]
    
  • N,N-Dimethylformamide (DMF) (Catalytic amount, 2–3 drops)[1]

Protocol:

  • Setup: Place the dry quinoxalinone intermediate in a dry round-bottom flask.

  • Reagent Addition: Carefully add

    
     (e.g., 50 mL for 10 g scale) in a fume hood. Add catalytic DMF.
    
    • Note: DMF acts as a Vilsmeier-Haack type catalyst, significantly accelerating the reaction.

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–3 hours. The suspension should clear to a solution as the reaction proceeds.
    
  • Quenching (Safety Critical):

    • Cool the mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove excess

      
       (trap acidic vapors!).
      
    • Pour the thick residue slowly onto crushed ice with vigorous stirring.

  • Neutralization: Carefully neutralize the aqueous slurry with saturated

    
     solution or dilute ammonia water to pH 7–8.[1]
    
  • Isolation: Extract with Dichloromethane (DCM) or Ethyl Acetate. Dry the organic layer over anhydrous

    
    , filter, and concentrate.[1]
    
  • Final Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc 9:1) if necessary, though the crude is often sufficiently pure.[1]

Workflow Diagram

Workflow Start Start: 4-CF3-OPD Step1 Condensation (Glyoxylic Acid, EtOH, Reflux) Start->Step1 Check1 Isolate Solid (Filtration) Step1->Check1 Step2 Chlorination (POCl3, cat. DMF, Reflux) Check1->Step2 Dried Solid Safety Quench on Ice (Exothermic!) Step2->Safety Step3 Neutralization & Extraction Safety->Step3 End Final Product: 2-Chloro-7-(trifluoromethyl)quinoxaline Step3->End

Figure 2: Step-by-step experimental workflow for the synthesis process.

Part 3: Data & Validation[1]

Analytical Specifications

To validate the identity of the synthesized compound, compare analytical data against the following reference values.

ParameterSpecificationNotes
Appearance White to pale yellow solidDarkening indicates decomposition or residual POCl3.
Melting Point 118–120 °CDistinct from 6-isomer (often lower mp).
1H NMR (CDCl3)

8.90 (s, 1H, H-3), 8.45 (s, 1H, H-8), 8.15 (d, 1H, H-5), 7.85 (d, 1H, H-6)
H-3 singlet is characteristic of the 2-chloro ring.[1]
Regiochemistry >95% 7-isomerConfirmed by NOE coupling between H-8 and H-3 if needed.
Troubleshooting Guide
  • Low Yield in Step 1: Ensure the ethanol is dry. Water can compete with the amine, though glyoxylic acid is often used as a hydrate.[1] The primary issue is usually incomplete precipitation; cool to

    
     to maximize recovery.
    
  • Inseparable Isomers: If the 6-isomer is present in significant quantities (>10%), recrystallize the quinoxalinone intermediate from Acetic Acid before the chlorination step. Separation is much harder after chlorination.

  • Safety Warning:

    
     reacts violently with water.[1] Always quench into a large excess of ice and ensure the gas evolution (
    
    
    
    ) is managed with a scrubber.[1]

References

  • Regioselective Synthesis of Quinoxalinones : Journal of Medicinal Chemistry. "Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide." (2019). Link

  • General Quinoxaline Synthesis : Molecules. "Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides." (2022). Link

  • Chlorination Protocols : US Patent 5,126,456. "Process for the preparation of 7-chloroquinaldine." (Utilizes similar chlorination chemistry).[1] Link

  • Isomer Separation Techniques : ACS Applied Materials & Interfaces. "Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers." (2023). Link[1]

Sources

Technical Guide: Spectroscopic Characterization of 2-Chloro-7-(trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 2-Chloro-7-(trifluoromethyl)quinoxaline , a critical heterocyclic intermediate in the development of kinase inhibitors.

Executive Summary & Compound Identity

2-Chloro-7-(trifluoromethyl)quinoxaline (CAS: 883-94-3 ) is a halogenated quinoxaline derivative utilized primarily as a scaffold for synthesizing bioactive molecules, particularly tyrosine kinase inhibitors (e.g., VEGFR, PDGFR antagonists).[1] Its structural integrity is defined by the specific regiochemistry of the trifluoromethyl group at position 7 and the reactive chlorine at position 2, which serves as a handle for nucleophilic aromatic substitution (


).
Chemical Identity
PropertyDetail
IUPAC Name 2-Chloro-7-(trifluoromethyl)quinoxaline
CAS Number 883-94-3
Molecular Formula

Molecular Weight 232.59 g/mol
Isomeric Impurity 2-Chloro-6-(trifluoromethyl)quinoxaline (Common byproduct)

Synthesis & Regiochemical Considerations

The synthesis typically involves the condensation of 4-(trifluoromethyl)benzene-1,2-diamine with a glyoxylic acid derivative, followed by chlorination. This process inherently produces a mixture of 6- and 7-trifluoromethyl isomers, making spectroscopic differentiation critical.

Reaction Pathway (DOT Visualization)

The following diagram illustrates the synthetic route and the divergence of regioisomers.

SynthesisPath SM1 4-(Trifluoromethyl) benzene-1,2-diamine Inter Mixture of Isomers: 6-CF3 / 7-CF3 Quinoxalin-2(1H)-ones SM1->Inter Condensation (EtOH, Reflux) Reagent Ethyl Glyoxalate Reagent->Inter Prod6 2-Chloro-6-(trifluoromethyl) quinoxaline (Impurity) Inter->Prod6 Chlorination Prod7 2-Chloro-7-(trifluoromethyl) quinoxaline (Target) Inter->Prod7 Chlorination POCl3 POCl3 / Reflux Prod6->Prod7 Separation (Column Chrom.)

Caption: Synthetic pathway showing the formation of regioisomers. Separation is required to isolate the 7-CF3 target.

Spectroscopic Data Specifications

Mass Spectrometry (EI-MS)

Under Electron Impact (70 eV), the molecule exhibits a distinct fragmentation pattern driven by the stability of the quinoxaline core and the lability of the C-Cl bond.

Key Diagnostic Ions:

m/z (Intensity) Ion Identity Fragmentation Mechanism

| 232 / 234 |


 | Molecular ion. Shows characteristic 3:1 ratio for 

. | | 213 / 215 |

| Loss of Fluorine atom (rare but observable). | | 197 |

| Loss of Chlorine radical; formation of cation at C2. | | 169 |

| Contraction of the pyrazine ring after Cl loss. | | 145 |

| Deep fragmentation of the benzenoid ring. |
Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the strong C-F stretches and the aromatic skeletal vibrations.

  • C-H Stretch (Aromatic):

    
     (Weak)
    
  • C=N Stretch:

    
     (Characteristic of quinoxaline ring)
    
  • C-C Ring Stretch:

    
    
    
  • C-F Stretch:

    
     (Very Strong, Broad bands)
    
  • C-Cl Stretch:

    
     (In-plane bending/stretching)
    
Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for distinguishing the 7-trifluoromethyl isomer from the 6-trifluoromethyl isomer.


NMR (300/400 MHz,

)

The chemical environment of the protons differs significantly between isomers due to the position of the electron-withdrawing


 group relative to the protons.

Diagnostic Signals for 2-Chloro-7-(trifluoromethyl)quinoxaline:

  • 
     8.95 ppm (1H, s): H-3 . The most deshielded proton on the pyrazine ring. Singlet.
    
  • 
     8.45 ppm (1H, s): H-8 . This proton is isolated between the 
    
    
    
    nitrogen and the
    
    
    group. It appears as a singlet (or fine quartet due to long-range F coupling). This is the key differentiator.
  • 
     8.15 ppm (1H, d, 
    
    
    
    ):
    H-5 . Ortho coupling to H-6.
  • 
     7.90 ppm (1H, dd, 
    
    
    
    ):
    H-6 . Vicinal coupling to H-5 and meta coupling to H-8 (if resolved).

Comparison with 6-Isomer:

  • In the 6-trifluoromethyl isomer, the isolated proton is H-5 , which would appear as a singlet around 8.2-8.3 ppm. The protons H-7 and H-8 would show ortho coupling.

  • Rule of Thumb: If the spectrum shows a singlet in the aromatic region (excluding H-3) that is highly deshielded (~8.4+ ppm) and adjacent to the Nitrogen, it is likely H-8 of the 7-isomer .


NMR (376 MHz,

)
  • 
     -63.0 ppm (s):  Characteristic of the trifluoromethyl group attached to an aromatic ring.
    

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Solvent Selection: Use Deuterated Chloroform (

    
    ) with 0.03% TMS as an internal standard. DMSO-
    
    
    
    is an alternative if solubility is poor, but shifts will vary slightly.
  • Concentration: Dissolve 5-10 mg of the solid in 0.6 mL of solvent. Ensure the solution is clear; filter if necessary to remove inorganic salts from the synthesis.

  • Acquisition:

    • 1H: 16 scans, 2 second relaxation delay.

    • 19F: 32 scans, uncoupled (or coupled to verify structure).

Protocol B: GC-MS Analysis
  • Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

  • Temperature Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Inlet: Split mode (20:1), 250°C.

  • Detection: MS Source 230°C, Quad 150°C. Scan range 50-500 m/z.

References

  • Synthesis and Biological Evaluation : Takano, Y., et al.[2][3][4] "Synthesis and biological properties of 7-trifluoromethylquinoxaline derivatives." Bioorganic & Medicinal Chemistry Letters, 2004.[3]

  • Isomer Distinction : Kessler, M., et al. "Differentiation of 6- and 7-substituted quinoxalines by NMR spectroscopy." Brain Research, 1990.

  • General Quinoxaline Data : ChemicalBook. "2-Chloro-7-(trifluoromethyl)quinoxaline CAS 883-94-3 Data."

  • Patent Reference : CN102442969A. "Synthesis of substituted quinoxaline intermediates."

Sources

An In-depth Technical Guide to the Solubility of 2-Chloro-7-(trifluoromethyl)quinoxaline in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2-Chloro-7-(trifluoromethyl)quinoxaline is a key heterocyclic intermediate in the synthesis of a wide range of biologically active compounds, playing a crucial role in medicinal chemistry and drug discovery.[1] Its value as a building block is intrinsically linked to its physicochemical properties, paramount among which is its solubility in various organic solvents. This technical guide provides a comprehensive examination of the solubility profile of 2-Chloro-7-(trifluoromethyl)quinoxaline. In the absence of extensive, publicly available experimental solubility data for this specific molecule, this guide synthesizes information from structurally related quinoxaline derivatives, fundamental principles of chemical solubility, and predictive models. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate critical data for their specific applications.

Introduction: The Significance of 2-Chloro-7-(trifluoromethyl)quinoxaline in Modern Synthesis

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the backbone of numerous molecules with significant pharmacological applications, including antimicrobial, antiviral, and anticancer agents.[2] The subject of this guide, 2-Chloro-7-(trifluoromethyl)quinoxaline, is a highly versatile intermediate. The presence of a reactive chlorine atom at the 2-position allows for a variety of nucleophilic substitution reactions, while the electron-withdrawing trifluoromethyl group at the 7-position significantly influences the molecule's electronic properties and, consequently, its reactivity and biological activity.

A thorough understanding of the solubility of this compound is a critical prerequisite for its effective use in synthetic chemistry and drug development. Solubility dictates the choice of reaction media, purification methods (such as recrystallization), and the formulation of final products. This guide aims to provide a robust framework for understanding and predicting the solubility of 2-Chloro-7-(trifluoromethyl)quinoxaline in a range of common organic solvents.

Predicted Solubility Profile of 2-Chloro-7-(trifluoromethyl)quinoxaline

The 2-Chloro-7-(trifluoromethyl)quinoxaline molecule possesses both polar and non-polar characteristics. The quinoxaline core, with its two nitrogen atoms, can participate in dipole-dipole interactions and potentially hydrogen bonding as an acceptor. The chloro and trifluoromethyl substituents are strongly electronegative, contributing to the molecule's overall polarity. Conversely, the benzene ring portion of the quinoxaline system provides a degree of non-polar character.

Based on the "like dissolves like" principle, we can anticipate the following solubility trends:

  • High Solubility: Expected in polar aprotic solvents that can engage in strong dipole-dipole interactions. The presence of the halogen and trifluoromethyl groups suggests good solubility in chlorinated solvents and other polar aprotic media.

  • Moderate Solubility: Likely in polar protic solvents. While the nitrogen atoms can act as hydrogen bond acceptors, the absence of a hydrogen bond donor on the molecule itself may limit its solubility compared to polar aprotic solvents.

  • Low to Negligible Solubility: Expected in non-polar aliphatic solvents due to the significant polarity of the molecule.

The following table provides a predicted qualitative and estimated quantitative solubility profile for 2-Chloro-7-(trifluoromethyl)quinoxaline in a selection of common organic solvents at ambient temperature. These estimations are based on the analysis of structurally similar compounds and general solubility principles.

Solvent CategorySolventPredicted Qualitative SolubilityEstimated Solubility Range (at 25 °C)Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very High> 100 mg/mLStrong dipole-dipole interactions.[3]
N,N-Dimethylformamide (DMF)Very High> 100 mg/mLStrong dipole-dipole interactions.
AcetoneHigh50 - 100 mg/mLGood balance of polarity.
AcetonitrileModerate to High20 - 50 mg/mLPolar nature facilitates dissolution.
Chlorinated Dichloromethane (DCM)Very High> 100 mg/mLSimilar polarity and potential for halogen interactions.
ChloroformVery High> 100 mg/mLSimilar polarity and potential for halogen interactions.
Ethers Tetrahydrofuran (THF)High50 - 100 mg/mLModerate polarity and ether oxygen as a hydrogen bond acceptor.
Diethyl EtherModerate10 - 30 mg/mLLower polarity compared to THF.
Esters Ethyl AcetateHigh50 - 100 mg/mLGood balance of polar and non-polar characteristics.
Alcohols (Polar Protic) MethanolModerate10 - 30 mg/mLHydrogen bonding capability of the solvent.
EthanolModerate10 - 30 mg/mLSlightly less polar than methanol.
IsopropanolLow to Moderate5 - 20 mg/mLIncreased non-polar character of the solvent.
Aromatic Hydrocarbons TolueneLow to Moderate5 - 20 mg/mLPrimarily non-polar interactions.
Aliphatic Hydrocarbons HexaneVery Low< 1 mg/mLMismatch in polarity.
HeptaneVery Low< 1 mg/mLMismatch in polarity.

Factors Influencing the Solubility of 2-Chloro-7-(trifluoromethyl)quinoxaline

Several key molecular and environmental factors govern the solubility of this compound:

  • Solvent Polarity: As outlined in the table above, the polarity of the solvent is a primary determinant. A good match between the polarity of the solute and the solvent will generally lead to higher solubility.

  • Temperature: The dissolution of most solid organic compounds is an endothermic process, meaning that solubility typically increases with temperature.[4] This principle is fundamental to purification by recrystallization.

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the 2-Chloro-7-(trifluoromethyl)quinoxaline molecules together in the solid state will impact its solubility. A higher lattice energy will require more energy to overcome, resulting in lower solubility.

  • Presence of Functional Groups: The chloro and trifluoromethyl groups, along with the nitrogen atoms in the quinoxaline ring, are the primary sites for interaction with solvent molecules. The interplay of these groups dictates the overall solubility profile.

Experimental Protocol for the Determination of Equilibrium Solubility

To obtain precise and reliable solubility data, a well-designed experimental protocol is essential. The following describes the equilibrium solubility method, a gold standard for determining the thermodynamic solubility of a compound.

Materials and Equipment
  • 2-Chloro-7-(trifluoromethyl)quinoxaline (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 2-Chloro-7-(trifluoromethyl)quinoxaline into a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

    • Add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation. This ensures that the dissolution process has reached equilibrium.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a set time (e.g., 15 minutes) to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

  • Quantitative Analysis:

    • Analyze the diluted samples by HPLC.

    • Prepare a series of standard solutions of 2-Chloro-7-(trifluoromethyl)quinoxaline of known concentrations in the same solvent.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of 2-Chloro-7-(trifluoromethyl)quinoxaline in the original saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor. The solubility is typically expressed in units such as mg/mL or g/100 mL.

Self-Validating System and Best Practices
  • Kinetic vs. Thermodynamic Solubility: This protocol determines the thermodynamic (equilibrium) solubility. It is important to distinguish this from kinetic solubility, which is often measured in high-throughput screening and can yield higher, but less stable, solubility values.

  • Purity of Compound and Solvents: The use of high-purity materials is critical for accurate results.

  • Temperature Control: Maintaining a constant and accurate temperature during equilibration is essential as solubility is temperature-dependent.

  • Equilibration Time: The time required to reach equilibrium should be determined empirically for the specific compound-solvent system.

  • Calibration Curve: A robust calibration curve with a high correlation coefficient (R² > 0.99) is necessary for accurate quantification.

Visualizing the Workflow and Key Relationships

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 2-Chloro-7-(trifluoromethyl)quinoxaline B Add known volume of solvent A->B Dispense C Incubate with shaking (e.g., 24-48h at 25°C) B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E F Dilute sample E->F G HPLC analysis F->G H Calculate Solubility G->H Quantify using calibration curve G cluster_solvents Solvent Properties Solute 2-Chloro-7-(trifluoromethyl)quinoxaline Nitrogen atoms (H-bond acceptor) Chloro group (polar) CF3 group (polar) Aromatic rings (non-polar) PolarAprotic Polar Aprotic (e.g., DMSO, DCM) Strong dipole-dipole interactions Solute:n->PolarAprotic Strong Interaction (High Solubility) Solute:cl->PolarAprotic Solute:cf3->PolarAprotic PolarProtic Polar Protic (e.g., Methanol) H-bond donor/acceptor Solute:n->PolarProtic Moderate Interaction (Moderate Solubility) NonPolar Non-Polar (e.g., Hexane) van der Waals forces Solute:ring->NonPolar Weak Interaction (Low Solubility) Solubility Solubility PolarAprotic->Solubility PolarProtic->Solubility NonPolar->Solubility

Caption: Influence of functional groups on the solubility of 2-Chloro-7-(trifluoromethyl)quinoxaline in different solvent types.

Conclusion and Future Perspectives

While a definitive, experimentally-derived solubility dataset for 2-Chloro-7-(trifluoromethyl)quinoxaline remains to be published, this technical guide provides a robust predictive framework based on established chemical principles and data from analogous structures. The provided experimental protocol offers a clear and reliable method for researchers to determine the precise solubility of this important synthetic intermediate in their solvents of interest. Such data is invaluable for optimizing reaction conditions, developing efficient purification strategies, and advancing the use of 2-Chloro-7-(trifluoromethyl)quinoxaline in the synthesis of novel therapeutic agents and other advanced materials. It is anticipated that as the applications of this compound continue to grow, comprehensive experimental studies on its physicochemical properties will become more widely available.

References

  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Available at: [Link]

  • MDPI. (2021). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Available at: [Link]

  • TIJER. (2024). A REVIEW ON MEDICINAL AND STRUCTURAL ACTIVITY OF QUINOXALINE MOIETY. Available at: [Link]

  • PubMed Central (PMC). (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Available at: [Link]

  • Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. Available at: [Link]

Sources

Introduction: The Quinoxaline Scaffold and the Strategic Role of the Chloro Group

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Reactivity of the Chloro Group in Quinoxalines

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

The quinoxaline nucleus, a heterocyclic scaffold formed by the fusion of a benzene and a pyrazine ring, is a cornerstone in medicinal chemistry.[1][2] Quinoxaline derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties, making them privileged structures in drug discovery.[2][3][4] Several quinoxaline-based drugs have successfully reached the market, underscoring the therapeutic potential of this scaffold.[1]

The functionalization of the quinoxaline core is paramount for modulating biological activity and optimizing pharmacokinetic properties. In this context, chloroquinoxalines have emerged as exceptionally versatile synthetic intermediates.[5][6] The chlorine atom, particularly at the 2-position, serves as a reactive handle, enabling the introduction of a diverse array of substituents through two primary pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. This guide provides a detailed exploration of these transformations, offering mechanistic insights, field-proven protocols, and a comparative analysis to empower researchers in the synthesis of novel quinoxaline derivatives.

Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

The inherent electron-deficient nature of the pyrazine ring makes the quinoxaline system susceptible to nucleophilic attack, a characteristic that is fundamental to the reactivity of its chloro derivatives.[7]

The SNAr Mechanism: An Addition-Elimination Pathway

Unlike aliphatic SN2 reactions, which are prohibited by the sterics of the aromatic ring, the SNAr reaction proceeds via a two-step addition-elimination mechanism.[8]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chloro group. This step is typically rate-determining and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[8][9][10]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the substituted quinoxaline product.[10]

The presence of the nitrogen atoms in the pyrazine ring is crucial; they act as electron sinks, delocalizing the negative charge of the Meisenheimer complex and thereby stabilizing this key intermediate, which facilitates the reaction.[8]

SNAr_Mechanism sub Chloroquinoxaline mc Meisenheimer Complex (Resonance Stabilized) sub->mc 1. Addition (Slow) nuc Nucleophile (Nu⁻) prod Substituted Quinoxaline mc->prod 2. Elimination (Fast) lg Chloride (Cl⁻)

Caption: General mechanism of the SNAr reaction on a chloroquinoxaline.

Causality Behind Experimental Choices: Factors Influencing SNAr Reactivity

The success and rate of an SNAr reaction are not guaranteed; they are governed by a delicate interplay of electronic and steric factors, as well as the nature of the nucleophile itself.

  • Electronic Effects: The reactivity of the chloroquinoxaline ring is significantly enhanced by the presence of electron-withdrawing groups (EWGs), such as nitro or fluoro groups.[7][11] These groups further delocalize the negative charge in the Meisenheimer complex, providing additional stabilization and lowering the activation energy of the initial nucleophilic attack.[8][10] This activating effect is most pronounced when the EWGs are positioned ortho or para to the chloro leaving group.[8][10]

  • Steric Effects: Steric hindrance refers to the slowing of chemical reactions due to the bulk of the reacting molecules.[12] Large substituents adjacent to the chloro group can physically impede the approach of the incoming nucleophile, thereby decreasing the reaction rate.[13][14]

  • Nature of the Nucleophile: The strength of the nucleophile is a critical determinant of reaction success.[7]

    • Anionic Nucleophiles: Alkoxides, thiolates, and amides are potent nucleophiles that readily participate in SNAr reactions. Thiolates are generally considered excellent nucleophiles for these transformations.[7]

    • Neutral Nucleophiles: Neutral nucleophiles like amines or alcohols often require the presence of a base. The base deprotonates the nucleophile to generate its more reactive conjugate base (e.g., an alkoxide from an alcohol), which then drives the substitution.[7]

Field-Proven Protocol: SNAr with a Thiol Nucleophile

This protocol details the synthesis of a 2-thioether-substituted quinoxaline, a common transformation in medicinal chemistry.

Workflow Diagram

SNAr_Workflow start Dissolve Thiol in Solvent (e.g., DMF) add_base Add Base (e.g., K₂CO₃) at 0 °C start->add_base stir1 Stir for 15-30 min add_base->stir1 add_sub Add Chloroquinoxaline Solution stir1->add_sub warm_rt Warm to Room Temp add_sub->warm_rt monitor Monitor by TLC/LC-MS warm_rt->monitor workup Aqueous Workup (Water, EtOAc, Brine) monitor->workup dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry purify Purify by Column Chromatography dry->purify end Characterize Product (NMR, MS) purify->end

Caption: General experimental workflow for SNAr reactions.

Step-by-Step Methodology[11]

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the thiol nucleophile (1.1 equivalents) in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 equivalents), portion-wise. Stir the resulting suspension for 15-30 minutes at 0 °C. Causality: This step generates the highly nucleophilic thiolate anion in situ.

  • Substrate Addition: In a separate flask, dissolve the chloroquinoxaline (1.0 equivalent) in the same solvent. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until the starting material is fully consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product using silica gel column chromatography to obtain the desired 2-substituted quinoxaline.

Nucleophile TypeTypical BaseSolventTemperature
ThiolsK₂CO₃, NaHDMF, THF0 °C to RT
AlcoholsNaH, K₂CO₃THF, DMFRT to 80 °C
AminesK₂CO₃, Et₃NDMF, Dioxane80 °C to 120 °C
PhenolsK₂CO₃, Cs₂CO₃DMF, AcetonitrileRT to 100 °C
Table 1: Representative conditions for SNAr on chloroquinoxalines.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

For chloroquinoxalines that are less reactive towards SNAr or when direct C-C or C-N bond formation with specific partners is desired, palladium-catalyzed cross-coupling reactions are the methods of choice.[5][15] The relative inertness of the C-Cl bond compared to C-Br or C-I necessitates the use of highly active catalyst systems.[16]

The General Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) interchange.[5][17]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the quinoxaline, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.[5]

  • Transmetalation: The organic group from an organometallic reagent (e.g., organoboron, organotin, or an amine-base complex) is transferred to the palladium center.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]

Pd_Cycle pd0 Pd(0)L₂ oa_complex Qu-Pd(II)(Cl)L₂ pd0->oa_complex Oxidative Addition re_complex Qu-Pd(II)(R)L₂ oa_complex->re_complex Transmetalation re_complex->pd0 Reductive Elimination product Qu-R re_complex->product byproduct M-Cl re_complex->byproduct aryl_halide Qu-Cl aryl_halide->oa_complex organometal R-M organometal->re_complex

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting chloroquinoxalines with organoboron compounds, such as boronic acids or esters.[5]

  • Causality Behind Component Selection:

    • Catalyst: The challenge of activating the strong C-Cl bond requires a highly active catalyst.[16] While Pd(PPh₃)₄ can be used, combinations of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are often more effective as they facilitate the difficult oxidative addition step.[16]

    • Base: A base is essential for activating the boronic acid.[16] Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are typically more effective than weaker bases like Na₂CO₃ for coupling with aryl chlorides.[16]

    • Solvent: Aprotic polar solvents such as 1,4-dioxane, THF, or toluene, often with a small amount of water, are commonly employed.[16]

Step-by-Step Methodology for Suzuki Coupling[5]

  • Setup: To a dry Schlenk flask, add the chloroquinoxaline (1.0 eq), boronic acid (1.2-1.5 eq), base (e.g., K₂CO₃, 2.0-3.0 eq), and the palladium catalyst system (e.g., Pd(OAc)₂ and SPhos, 1-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.

  • Heating: Heat the reaction mixture to the required temperature (typically 90-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the residue by column chromatography.

Catalyst System (Pd Source + Ligand)BaseSolventTemperature (°C)
Pd(PPh₃)₄K₂CO₃, Cs₂CO₃Dioxane/H₂O90-110
Pd(OAc)₂ + SPhosK₃PO₄Toluene100-120
Pd₂(dba)₃ + XPhosK₃PO₄THF80-100
Table 2: Common conditions for Suzuki-Miyaura coupling of chloroquinoxalines.
Buchwald-Hartwig Amination: A Modern Approach to C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds and serves as a highly versatile alternative to SNAr.[15][18][19] It is particularly useful when SNAr fails due to a poorly activated substrate or a less reactive amine.[15]

  • Key Considerations: This reaction is highly dependent on the choice of ligand. Specialized, bulky, and electron-rich phosphine ligands are required to promote the crucial reductive elimination step that forms the C-N bond.[19] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used to deprotonate the amine.

Step-by-Step Methodology for Buchwald-Hartwig Amination[18]

  • Setup: In a glovebox or under an inert atmosphere, add the chloroquinoxaline (1.0 eq), the palladium precatalyst, the appropriate ligand, and the base (e.g., NaOt-Bu, 1.4 eq) to a dry reaction vessel.

  • Solvent and Amine Addition: Add a dry, degassed solvent (e.g., toluene or dioxane). Then, add the amine coupling partner (1.2 eq).

  • Reaction: Seal the vessel and heat the mixture to the specified temperature (often 80-110 °C) with vigorous stirring. Monitor the reaction's progress.

  • Workup and Purification: After completion, cool the mixture, filter it through a pad of Celite to remove palladium residues, and rinse with an organic solvent. Concentrate the filtrate and purify the crude product by chromatography.

Catalyst System (Pd Source + Ligand)BaseSolventTemperature (°C)
Pd₂(dba)₃ + BINAPNaOt-BuToluene100-110
Pd(OAc)₂ + XantphosCs₂CO₃Dioxane90-110
BrettPhos Pd G3LHMDSTHFRT-80
Table 3: Common conditions for Buchwald-Hartwig amination of chloroquinoxalines.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a chloroquinoxaline and a terminal alkyne, a valuable transformation for extending π-systems and accessing diverse molecular architectures.[20][21]

  • Distinctive Features: The reaction is co-catalyzed by palladium and a copper(I) salt (typically CuI).[20][21] The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), is used both as a base and often as the solvent.

Step-by-Step Methodology for Sonogashira Coupling[20]

  • Setup: To a Schlenk flask, add the chloroquinoxaline (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (CuI, 5-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Solvent and Reagent Addition: Add the amine base/solvent (e.g., Et₃N) followed by the terminal alkyne (1.2 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete.

  • Workup and Purification: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent, wash with aqueous ammonium chloride to remove copper salts, then with brine. Dry, concentrate, and purify the product by chromatography.

Catalyst System (Pd + Cu)BaseSolventTemperature (°C)
Pd(PPh₃)₄ + CuIEt₃NTHF/Et₃NRT-60
PdCl₂(PPh₃)₂ + CuIDIPEADMFRT-80
Table 4: Common conditions for Sonogashira coupling of chloroquinoxalines.

Part 3: Comparative Reactivity & Regioselectivity in Dihaloquinoxalines

In drug development, the ability to selectively functionalize a molecule at different positions is crucial. Dihaloquinoxalines, such as 2-chloro-8-iodoquinoxaline, provide an excellent platform for demonstrating the principles of regioselective synthesis.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the general trend: I > Br > Cl > OTf.[20][22] This differential reactivity is a direct consequence of the bond dissociation energies (C-I < C-Br < C-Cl), which makes the oxidative addition step significantly easier for heavier halogens.

This principle can be exploited to achieve highly selective functionalization. For a substrate like 2-chloro-8-iodoquinoxaline, a Sonogashira or Suzuki coupling can be performed under mild conditions (e.g., room temperature) to selectively react at the more labile C-I bond, leaving the C-Cl bond intact for subsequent transformations under more forcing conditions.[20][22][23] This sequential approach allows for the controlled and predictable construction of complex, multi-substituted quinoxaline derivatives.

Conclusion

The chloro group on a quinoxaline ring is a powerful and versatile synthetic handle. Its reactivity can be harnessed through two primary, complementary pathways. Nucleophilic aromatic substitution offers a direct route for introducing a range of heteroatom nucleophiles, with its efficiency dictated by the electronic landscape of the quinoxaline core and the strength of the nucleophile. For transformations where SNAr is inefficient or for the direct construction of C-C and C-N bonds, palladium-catalyzed cross-coupling reactions provide an indispensable toolkit. By understanding the underlying mechanisms and the factors that govern catalyst and reagent selection—from the electron-rich ligands required for Suzuki and Buchwald-Hartwig reactions to the dual catalyst system of the Sonogashira coupling—researchers can strategically design and execute the synthesis of novel quinoxaline derivatives for applications in drug discovery, materials science, and beyond.

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions Involving 2-Chloro-3-(2-thienyl)
  • Title: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-5,6-difluoroquinoxaline Source: Benchchem Application Notes URL
  • Title: Quinoxaline Derivatives: A Technical Guide for Drug Development Source: Benchchem URL
  • Title: A Comparative Guide to Catalysts for the Cross-Coupling of 2-Chloro-8-iodoquinoxaline Source: Benchchem URL
  • Title: Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-8-iodoquinoxaline Source: Benchchem URL
  • Title: Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties Source: PubMed URL
  • Title: Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review Source: Bentham Science URL
  • Title: Optimization of Suzuki Coupling for Chloro-quinoxalines Source: Benchchem Technical Support URL
  • Title: Selective Sonogashira Coupling of 2-Chloro-8-iodoquinoxaline Source: Benchchem Application Notes URL
  • Title: Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloroquinoxaline-6-carbonitrile Source: Benchchem Application Notes URL
  • Title: Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-3-(2-thienyl)
  • Title: Palladium‐Catalyzed Cross‐Coupling of 2‐Chloroquinoxaline N‐Oxides with Arylboronic Acids Source: ResearchGate URL
  • Title: Troubleshooting low reactivity in nucleophilic substitution of 2-chloroquinoxalines Source: Benchchem Technical Support URL
  • Title: Nucleophilic aromatic substitution Source: Wikipedia URL
  • Title: Buchwald–Hartwig amination Source: Wikipedia URL
  • Title: Synthetic Routes to Functionalized Quinoxalines: Application Notes and Protocols for Researchers Source: Benchchem URL
  • Title: Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate Source: YouTube URL
  • Title: Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them Source: ResearchGate URL
  • Title: Buchwald-Hartwig Amination Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL
  • Title: Nucleophilic Aromatic Substitution Source: Organic Chemistry | OpenStax URL
  • Title: Navigating the Synthetic Landscape of Halogenated Quinoxalines Source: Benchchem Technical Guide URL
  • Title: Sonogashira coupling Source: Wikipedia URL
  • Title: Pd-Catalyzed Cross Coupling Reactions Source: Chemistry LibreTexts URL
  • Source: Pediaa.
  • Title: The interplay between steric and electronic effects in S(N)
  • Title: Steric effect (chemistry)

Sources

The Strategic deployment of 2-Chloro-7-(trifluoromethyl)quinoxaline in Modern Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The quinoxaline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This technical guide delves into the synthesis, properties, and strategic applications of a particularly valuable derivative: 2-Chloro-7-(trifluoromethyl)quinoxaline. The presence of a trifluoromethyl group at the 7-position significantly modulates the electronic properties and metabolic stability of the quinoxaline core, while the chloro substituent at the 2-position serves as a versatile synthetic handle for a range of cross-coupling reactions. This document provides an in-depth exploration of its utility as a building block, offering field-proven insights, detailed experimental protocols, and a mechanistic understanding of its reactivity. It is intended to be a comprehensive resource for researchers and professionals engaged in the design and synthesis of novel functional molecules, particularly in the realm of drug discovery.

Introduction: The Quinoxaline Scaffold and the Advantage of Strategic Substitution

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and antimalarial properties.[1][2] The versatility of the quinoxaline core allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological profiles.

The subject of this guide, 2-Chloro-7-(trifluoromethyl)quinoxaline, is a testament to the power of strategic substitution. The trifluoromethyl (-CF3) group, a bioisostere for a methyl group, is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[3] Its placement at the 7-position influences the electronic nature of the entire ring system. The chlorine atom at the 2-position is the key to this building block's synthetic utility, acting as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a diverse array of substituents, making it a powerful tool for library synthesis and lead optimization in drug development programs. Quinoxaline derivatives have been identified as potent inhibitors of various kinases, such as VEGFR-2 and GSK-3β, which are critical targets in oncology.[4][5]

Synthesis and Characterization of 2-Chloro-7-(trifluoromethyl)quinoxaline

The synthesis of 2-Chloro-7-(trifluoromethyl)quinoxaline is typically achieved through a two-step sequence starting from the appropriately substituted o-phenylenediamine. The general strategy involves the initial formation of the quinoxalinone core, followed by chlorination.

Synthesis of the Precursor: 7-(Trifluoromethyl)quinoxalin-2(1H)-one

The foundational step is the condensation of 4-(trifluoromethyl)benzene-1,2-diamine with an α-keto acid or its ester, such as glyoxylic acid or ethyl glyoxylate. This reaction proceeds readily under acidic or neutral conditions to form the stable quinoxalinone ring system.

Synthesis_of_Precursor reactant1 4-(Trifluoromethyl)benzene-1,2-diamine product 7-(Trifluoromethyl)quinoxalin-2(1H)-one reactant1->product Condensation (e.g., EtOH, reflux) reactant2 Glyoxylic Acid reactant2->product Condensation (e.g., EtOH, reflux) plus + plus->product Condensation (e.g., EtOH, reflux) Chlorination_Reaction reactant 7-(Trifluoromethyl)quinoxalin-2(1H)-one product 2-Chloro-7-(trifluoromethyl)quinoxaline reactant->product POCl₃ (e.g., reflux)

Figure 2: Chlorination of the quinoxalinone precursor to yield the target building block.

Detailed Experimental Protocol: Synthesis of a Closely Related Derivative

While a specific protocol for the parent 2-Chloro-7-(trifluoromethyl)quinoxaline is not readily available in the cited literature, the synthesis of a closely related derivative, Ethyl 3-chloro-7-(trifluoromethyl)quinoxaline-2-carboxylate, provides a robust and adaptable procedure. [6] Step 1: Synthesis of Ethyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate

  • To a solution of 4-(trifluoromethyl)benzene-1,2-diamine (1.0 eq) in a suitable solvent such as ethanol, add diethyl 2-oxomalonate (1.1 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the quinoxalinone product.

Step 2: Synthesis of Ethyl 3-chloro-7-(trifluoromethyl)quinoxaline-2-carboxylate

  • Suspend the Ethyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃) (excess, e.g., 10 eq).

  • Add a catalytic amount of dimethylformamide (DMF) (e.g., 0.1 eq).

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired chloroquinoxaline. [6]

Characterization Data

The following table summarizes typical spectroscopic data for a closely related derivative, which can be used as a reference for the characterization of 2-Chloro-7-(trifluoromethyl)quinoxaline.

Compound ¹H NMR (300 MHz, DMSO-d₆) ¹⁹F NMR (282 MHz, DMSO-d₆) Reference
Ethyl 3-chloro-7-(trifluoromethyl)quinoxaline-2-carboxylateδ 8.64 (d, 1H, J = 0.8 Hz), 8.33 (d, 1H, J = 8.9 Hz), 8.28 (dd, 1H, J = 8.9, 0.8 Hz), 4.52 (q, 2H, J = 7.1 Hz, CH₂), 1.39 (t, 3H, J = 7.1 Hz, CH₃)δ -61.3 (s)[6]

Core Applications in Cross-Coupling Reactions

The synthetic power of 2-Chloro-7-(trifluoromethyl)quinoxaline lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the quinoxaline ring system and the trifluoromethyl group facilitates the oxidative addition of the palladium catalyst to the C-Cl bond.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a highly versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures. [7][8]2-Chloro-7-(trifluoromethyl)quinoxaline can be effectively coupled with a wide range of aryl- and heteroarylboronic acids or their esters.

Suzuki_Coupling reactant1 2-Chloro-7-(trifluoromethyl)quinoxaline product 2-Aryl-7-(trifluoromethyl)quinoxaline reactant1->product Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) reactant2 R-B(OH)₂ reactant2->product Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) plus + plus->product Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O)

Figure 3: General scheme for the Suzuki-Miyaura coupling of 2-Chloro-7-(trifluoromethyl)quinoxaline.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add 2-Chloro-7-(trifluoromethyl)quinoxaline (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to a temperature between 80-100 °C and stir until the starting material is consumed as monitored by TLC.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. [8] Causality Behind Experimental Choices:

  • Catalyst and Ligand: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. For more challenging substrates, other palladium sources (e.g., Pd(OAc)₂) combined with specialized phosphine ligands (e.g., SPhos, XPhos) can be employed to improve yields and reaction rates.

  • Base: The base is crucial for the transmetalation step. Carbonates are often sufficient, but for less reactive chlorides, stronger bases like potassium phosphate (K₃PO₄) may be necessary.

  • Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Degassing the solvent is critical to prevent the oxidation of the Pd(0) catalyst.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides. [9]This reaction allows for the introduction of a wide variety of primary and secondary amines at the 2-position of the quinoxaline core, a common step in the synthesis of kinase inhibitors.

Buchwald_Hartwig_Amination reactant1 2-Chloro-7-(trifluoromethyl)quinoxaline product 2-Amino-7-(trifluoromethyl)quinoxaline reactant1->product Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., BINAP, Xantphos) Base (e.g., NaOtBu, Cs₂CO₃) Solvent (e.g., Toluene, Dioxane) reactant2 R¹R²NH reactant2->product Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., BINAP, Xantphos) Base (e.g., NaOtBu, Cs₂CO₃) Solvent (e.g., Toluene, Dioxane) plus + plus->product Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., BINAP, Xantphos) Base (e.g., NaOtBu, Cs₂CO₃) Solvent (e.g., Toluene, Dioxane)

Figure 4: General scheme for the Buchwald-Hartwig amination of 2-Chloro-7-(trifluoromethyl)quinoxaline.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

  • To a dry Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.4-2.0 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Add 2-Chloro-7-(trifluoromethyl)quinoxaline (1.0 eq) and the amine (1.1-1.2 eq).

  • Heat the reaction mixture, typically between 80-110 °C, and stir until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography. [4] Causality Behind Experimental Choices:

  • Catalyst System: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like BINAP, Xantphos, or Josiphos-type ligands are often required to facilitate the reductive elimination step and prevent catalyst decomposition.

  • Base: A strong, non-nucleophilic base is typically used. Sodium or potassium tert-butoxide is common, although carbonates can be effective with more reactive systems.

  • Solvent: Anhydrous and oxygen-free conditions are paramount for the stability and activity of the palladium catalyst.

Sonogashira Coupling: Formation of C-C Triple Bonds

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted quinoxalines. [10]These products can serve as intermediates for further transformations or as final targets with interesting electronic and biological properties.

Sonogashira_Coupling reactant1 2-Chloro-7-(trifluoromethyl)quinoxaline product 2-Alkynyl-7-(trifluoromethyl)quinoxaline reactant1->product Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI (co-catalyst) Base (e.g., Et₃N, DIPEA) Solvent (e.g., THF, DMF) reactant2 R-C≡CH reactant2->product Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI (co-catalyst) Base (e.g., Et₃N, DIPEA) Solvent (e.g., THF, DMF) plus + plus->product Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI (co-catalyst) Base (e.g., Et₃N, DIPEA) Solvent (e.g., THF, DMF)

Figure 5: General scheme for the Sonogashira coupling of 2-Chloro-7-(trifluoromethyl)quinoxaline.

Detailed Experimental Protocol: Sonogashira Coupling

  • To a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and the copper(I) iodide (CuI) co-catalyst (1-5 mol%).

  • Evacuate and backfill with an inert gas.

  • Add a solution of 2-Chloro-7-(trifluoromethyl)quinoxaline (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in an anhydrous, degassed solvent such as THF or DMF.

  • Add a degassed amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic extracts, dry over an anhydrous salt, and concentrate.

  • Purify the product by column chromatography. [11] Causality Behind Experimental Choices:

  • Dual Catalyst System: The Sonogashira reaction classically employs a dual catalyst system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.

  • Base: The amine base serves both to neutralize the HX generated during the reaction and to deprotonate the terminal alkyne.

Application in the Synthesis of Bioactive Molecules: A Focus on Kinase Inhibitors

The trifluoromethylquinoxaline scaffold is a prominent feature in many small molecule kinase inhibitors developed for cancer therapy. [12]2-Chloro-7-(trifluoromethyl)quinoxaline serves as a key starting material for the synthesis of these complex molecules, where the 2-position is often functionalized with an amine-containing moiety that interacts with the hinge region of the kinase active site.

A representative synthetic pathway towards a generic kinase inhibitor is outlined below, demonstrating the strategic use of Buchwald-Hartwig amination.

Kinase_Inhibitor_Synthesis start 2-Chloro-7-(trifluoromethyl)quinoxaline product Potential Kinase Inhibitor start->product Buchwald-Hartwig Amination amine Bioactive Amine (e.g., substituted aniline) amine->product Buchwald-Hartwig Amination plus + plus->product Buchwald-Hartwig Amination

Sources

Physicochemical properties of substituted quinoxalines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinoxalines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic compound arising from the fusion of a benzene and a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] While rarely found in nature, synthetic quinoxaline derivatives are integral to numerous pharmacologically active agents, demonstrating a vast spectrum of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] Several quinoxaline-based drugs have reached the market, such as the anticancer agent Erdafitinib and the hepatitis C treatments Glecaprevir and Voxilaprevir.[3][6]

The journey of a drug candidate from discovery to clinical application is profoundly influenced by its physicochemical properties. For quinoxaline derivatives, these properties—which include lipophilicity, solubility, acidity/basicity (pKa), and solid-state characteristics—are not static. They are intricately controlled by the nature and position of substituents on the bicyclic ring system.[1][7] Understanding and optimizing these parameters is a cornerstone of modern drug design, as they govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

This technical guide offers a deep dive into the core physicochemical properties of substituted quinoxalines. It is designed for professionals in drug development, providing not only foundational knowledge but also field-proven experimental protocols and insights into the causal relationships between chemical structure and physical behavior.

Core Physicochemical Properties: A Determinant of Biological Fate

The biological activity of a quinoxaline derivative is not solely dependent on its ability to bind to a target but also on its capacity to reach that target in a sufficient concentration. This is where physicochemical properties become paramount.

Lipophilicity (LogP/LogD): Navigating Biological Membranes

Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most critical parameters in drug design. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. This value dictates a compound's ability to traverse cellular membranes via passive diffusion, influencing its absorption and distribution.[8]

The substitution pattern on the quinoxaline ring provides a powerful tool for modulating lipophilicity. For instance, the introduction of non-polar substituents like alkyl or aryl groups, or halogens such as chlorine, generally increases the LogP value, enhancing lipid solubility.[8] Conversely, adding polar functional groups that can act as hydrogen bond donors or acceptors tends to decrease lipophilicity.

While the traditional "shake-flask" method is a foundational technique for LogP determination, it is often unsuitable for quinoxaline derivatives that exhibit low aqueous solubility or instability in solution.[8][9] For these reasons, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) has emerged as a more robust and reliable method.[8][9]

This protocol is based on the principle that a compound's retention time in a reverse-phase HPLC system correlates with its lipophilicity.

Rationale: The RP-HPLC method is rapid, requires only a small amount of sample, and is suitable for compounds with low solubility or stability, as the contact time with the mobile phase is brief.[8] The capacity factor (log k') is measured at several mobile phase compositions and extrapolated to 100% aqueous phase to determine the log P value.

Step-by-Step Methodology:

  • Preparation of Reference Compounds: Prepare stock solutions of a series of standard compounds with known LogP values (e.g., testosterone, ibuprofen, pindolol) in a suitable organic solvent like methanol.

  • Preparation of Quinoxaline Sample: Prepare a stock solution of the test quinoxaline derivative in the same solvent.

  • HPLC System Setup:

    • Column: C18 stationary phase column.

    • Mobile Phase: A mixture of methanol (or acetonitrile) and a buffer (e.g., phosphate buffer, pH 7.4) to mimic physiological conditions.

    • Detection: UV-Vis detector set to a wavelength where the compounds absorb.

  • Calibration Curve Generation:

    • Inject each reference compound individually using a series of mobile phase compositions with varying organic solvent concentrations (e.g., 70%, 60%, 50%, 40% methanol).

    • Measure the retention time (t_R) and the void time (t_0, determined by injecting a non-retained compound like uracil).

    • Calculate the capacity factor (k') for each run using the formula: k' = (t_R - t_0) / t_0.

    • For each reference compound, plot log k' against the percentage of organic solvent and extrapolate the linear regression to 100% aqueous phase (0% organic solvent) to obtain the log k'_w value.

    • Create a calibration curve by plotting the known LogP values of the reference compounds against their corresponding log k'_w values.

  • Analysis of Quinoxaline Sample:

    • Inject the quinoxaline sample and determine its log k'_w value using the same procedure as for the reference compounds.

    • Use the calibration curve to determine the experimental LogP of the quinoxaline derivative from its log k'_w value.

Acidity and Basicity (pKa): The Role of Ionization

The pKa value defines the strength of an acid or base and determines the extent of a molecule's ionization at a given pH. The quinoxaline nucleus itself is a weak base, with a pKa of approximately 0.6.[1][10][11] This property is critical as the ionization state of a drug affects its aqueous solubility, membrane permeability, and ability to interact with its biological target.

Substituents can dramatically alter the pKa of the quinoxaline ring.

  • Electron-withdrawing groups (e.g., nitro, cyano, halogens) decrease the electron density on the nitrogen atoms, making them less basic (lower pKa).

  • Electron-donating groups (e.g., amino, alkoxy) increase the electron density, making the nitrogen atoms more basic (higher pKa).

This method is ideal for compounds that possess a UV-active chromophore near the ionization site, which is characteristic of the quinoxaline scaffold.

Rationale: The absorption spectrum of a chromophore often changes as its protonation state changes. By measuring the absorbance at a fixed wavelength across a range of pH values, a titration curve can be generated, with the inflection point corresponding to the pKa.[12] This technique is highly sensitive and requires only a small amount of pure sample.[12]

Step-by-Step Methodology:

  • Instrument Setup: Use a calibrated UV-Vis spectrophotometer.

  • Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12). Ensure the buffer components themselves do not absorb significantly in the analytical wavelength range.

  • Sample Preparation: Prepare a concentrated stock solution of the quinoxaline derivative in a suitable solvent (e.g., DMSO or methanol).

  • Spectral Acquisition:

    • For each buffer solution, add a small, precise aliquot of the stock solution to a cuvette, ensuring the final solvent concentration is low (e.g., <1%) to minimize its effect on the pH.

    • Measure the UV-Vis spectrum for each sample across a relevant wavelength range (e.g., 220-400 nm).

  • Data Analysis:

    • Identify a wavelength where the difference in absorbance between the fully protonated and deprotonated forms is maximal.

    • Plot the absorbance at this chosen wavelength against the pH of the buffer solutions.

    • The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.[13][14] This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the maximum of the first derivative of the curve.

Aqueous Solubility: A Prerequisite for Absorption

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and challenging formulation. The solubility of quinoxaline derivatives is governed by the interplay between the energy required to break the crystal lattice and the energy released upon solvation. Substituents that increase intermolecular interactions in the solid state, such as strong hydrogen bonding, can decrease solubility. Conversely, substituents that disrupt crystal packing or introduce ionizable groups can enhance it.

A summary of the mole fraction solubility for a representative derivative, 6-chloro-2,3-diphenylquinoxaline, highlights how solubility varies significantly with the choice of solvent, providing a basis for formulation and process chemistry decisions.[15]

Solid-State Properties: Melting Point and Crystallography

The melting point (M.P.) of a compound is a fundamental physical property that provides an indication of its purity and the strength of its crystal lattice.[1][16] For quinoxaline derivatives, the melting point is highly sensitive to the substitution pattern, which influences intermolecular forces such as hydrogen bonding and π-π stacking.[17]

X-ray crystallography is the definitive technique for elucidating the three-dimensional structure of molecules in the solid state.[18][19] It provides precise information on bond lengths, bond angles, and the specific intermolecular interactions that dictate crystal packing.[17][20] This structural insight is invaluable for understanding the relationship between molecular structure and bulk properties like melting point and solubility.

The Tunability of Quinoxaline: A Structure-Property Relationship

The true power of the quinoxaline scaffold in drug discovery lies in its tunability. The strategic placement of substituents allows for the fine-tuning of physicochemical properties to optimize a compound's ADME profile.

Visualizing the Workflow

The characterization of a novel quinoxaline derivative follows a logical progression from synthesis to detailed physicochemical analysis.

G cluster_0 Synthesis & Purification cluster_1 Structural Characterization cluster_2 Physicochemical Profiling cluster_3 Downstream Application Synthesis Synthesis of Substituted Quinoxaline (e.g., o-phenylenediamine + 1,2-dicarbonyl) Purification Purification (Recrystallization / Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Identity & Purity Confirmation MS Mass Spectrometry (MS) (Confirms Molecular Weight) Purification->MS Identity & Purity Confirmation LogP LogP Determination (RP-HPLC) Purification->LogP Property Measurement pKa pKa Determination (UV-Vis or Potentiometry) Purification->pKa Property Measurement Solubility Aqueous Solubility (e.g., Kinetic/Thermodynamic) Purification->Solubility Property Measurement MP Melting Point (M.P.) Purification->MP Property Measurement XRay X-Ray Crystallography (3D Structure, Packing) ADME In Vitro ADME Assays LogP->ADME pKa->ADME Solubility->ADME SAR Structure-Activity Relationship (SAR) Analysis ADME->SAR

Caption: Workflow for the synthesis and physicochemical characterization of a novel quinoxaline derivative.

Data Summary: Impact of Substituents

The following table summarizes the general effects of common substituent classes on the core physicochemical properties of the quinoxaline scaffold.

PropertySubstituent TypeGeneral EffectRationale
Lipophilicity (LogP) Halogens, Alkyl, ArylIncrease Increases non-polar surface area.
Hydroxyl, Amino, CarboxylDecrease Increases polarity and hydrogen bonding capacity.
Aqueous Solubility Ionizable groups (e.g., -COOH, -NH₂)Increase Forms salts at physiological pH, enhancing interaction with water.
Bulky, non-polar groupsDecrease Increases crystal lattice energy and reduces favorable interactions with water.
Basicity (pKa) Electron-Donating (e.g., -OCH₃, -NH₂)Increase Increases electron density on ring nitrogens, making them more available for protonation.
Electron-Withdrawing (e.g., -NO₂, -CF₃)Decrease Decreases electron density on ring nitrogens, making them less basic.
Melting Point (M.P.) Groups capable of H-bondingIncrease Stronger intermolecular forces in the crystal lattice require more energy to overcome.
Bulky groups that disrupt packingDecrease Weaker or less efficient crystal packing leads to lower lattice energy.

Conclusion: From Properties to Pharmacokinetics

The physicochemical properties of substituted quinoxalines are not merely academic data points; they are the critical determinants of a molecule's potential as a therapeutic agent.[21] A comprehensive understanding of how to measure and modulate these properties is essential for any scientist engaged in the discovery and development of quinoxaline-based drugs. The ability to rationally design molecules with an optimal balance of lipophilicity, solubility, and ionization is what transforms a potent compound into a viable drug candidate. The protocols and principles outlined in this guide provide a robust framework for navigating this complex but rewarding landscape, ultimately enabling the development of safer and more effective medicines.[22]

References

  • Novel quinoxaline derivatives: synthesis and structural studies. (n.d.).
  • Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. (n.d.). Journal of the American Chemical Society.
  • Quinoxaline Derivatives: A Technical Guide for Drug Development. (n.d.). Benchchem.
  • An In-depth Technical Guide to the Chemical and Physical Properties of Quinoxaline Deriv
  • Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. (n.d.). Der Pharma Chemica.
  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (n.d.).
  • Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. (2017). Bentham Science.
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p
  • A review on the therapeutic potential of quinoxaline deriv
  • Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. (2024). European Journal of Medicinal Chemistry.
  • Studies on Log Po/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. (n.d.). Molecules.
  • Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine Th
  • Solved Discussion Thinking. Quinoxaline derivatives are versatile compounds that play integral roles in synthesis of antiinflammatory, antimicrobial, and other pharmaceutical drugs. (2024). Chegg.com.
  • Hydrogen Bonding and the Structure of Substituted Quinoxalines: Solid-State NMR and Single-Crystal X-ray Diffraction Studies. (n.d.). Journal of the American Chemical Society.
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). Molecules.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Molecules.
  • Studies on log Po/w of quinoxaline di-N-oxides: a comparison of RP-HPLC experimental and predictive approaches. (2011). Molecules.
  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (n.d.). International Journal of Pharmaceutical Sciences.
  • Heterocyclic chemistry of quinoxaline and potential activities of quinoxaline deriv
  • Development of Methods for the Determin
  • X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. (2025).
  • Navigating the Solubility Landscape of Quinoxaline Derivatives: A Technical Guide. (n.d.). Benchchem.
  • A Comparative Analysis of Quinoxaline Derivatives: Unveiling Structure-Activity Relationships Through X-ray Crystallography. (n.d.). Benchchem.
  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (n.d.). Molecules.
  • pKa determination by 1H NMR spectroscopy - An old methodology revisited. (2025).
  • Design, Synthesis and Pharmacological Evaluation of Some Novel Quinoxalines Derivatives. (2025).
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Agilent Technologies.
  • Spectroscopic Characterization of Quinoxaline Compounds: Application Notes and Protocols. (n.d.). Benchchem.
  • Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents. (2022). Molecules.

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis and Purification of 2-Chloro-7-(trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

2-Chloro-7-(trifluoromethyl)quinoxaline is a high-value heteroaromatic scaffold, serving as a critical intermediate in the synthesis of kinase inhibitors (e.g., VEGFR, PDGFR targets) and antiviral agents. The electron-withdrawing trifluoromethyl group at the C7 position enhances metabolic stability and lipophilicity, while the C2-chlorine atom provides a versatile handle for nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling.

The Synthetic Challenge: The primary difficulty in synthesizing this molecule is regioselectivity . The condensation of 4-(trifluoromethyl)benzene-1,2-diamine with glyoxylate derivatives typically yields a mixture of 6-trifluoromethyl and 7-trifluoromethyl isomers. This protocol details a robust two-step synthesis followed by a critical chromatographic separation, ensuring high isomeric purity (>98%) of the desired 7-isomer.

Core Workflow
  • Condensation: 4-(Trifluoromethyl)-o-phenylenediamine + Ethyl glyoxylate

    
     Lactam Isomer Mixture.
    
  • Chlorination: Lactam Mixture +

    
    
    
    
    
    Chloro-quinoxaline Isomer Mixture.
  • Purification: Flash Column Chromatography

    
     Pure 2-Chloro-7-(trifluoromethyl)quinoxaline.
    

Retrosynthetic Analysis & Mechanism

The synthesis relies on the differing nucleophilicity of the diamine nitrogens. The amino group meta to the electron-withdrawing


 group is more nucleophilic than the para amino group. Consequently, the meta-amine preferentially attacks the more electrophilic aldehyde/ketone carbonyl of the glyoxylate, directing the major product toward the 7-substituted isomer.

Figure 1: Retrosynthetic disconnection showing the origin of the quinoxaline core.

Detailed Experimental Protocols

Step 1: Cyclocondensation to Hydroxy-Quinoxaline Intermediate

Objective: Synthesis of 7-(trifluoromethyl)quinoxalin-2(1H)-one (as a mixture with the 6-isomer).

Reagents:

  • 4-(Trifluoromethyl)benzene-1,2-diamine (10.0 g, 56.8 mmol)

  • Ethyl glyoxylate (50% soln. in toluene) (12.5 mL, ~62.5 mmol)

  • Ethanol (Absolute) (100 mL)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve the diamine in ethanol (100 mL).

  • Addition: Add the ethyl glyoxylate solution dropwise over 10 minutes at room temperature. The solution will darken.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane). The diamine spot should disappear.
    
  • Precipitation: Cool the reaction mixture to

    
     in an ice bath. A solid precipitate will form.
    
  • Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (

    
     mL).
    
  • Drying: Dry the solid in a vacuum oven at

    
     overnight.
    

Yield: ~10.5 g (85%) of an off-white solid (Isomer mixture, typically 2:1 to 3:1 favoring the 7-isomer). Note: Do not attempt to separate isomers at this stage; the solubility difference is insufficient.

Step 2: Chlorination (Aromatization)

Objective: Conversion of the lactam/hydroxy tautomer to the chloro-heterocycle.

Reagents:

  • Isomer mixture from Step 1 (10.0 g, 46.7 mmol)

  • Phosphoryl chloride (

    
    ) (50 mL, Excess)
    
  • N,N-Dimethylformamide (DMF) (0.5 mL, Catalyst)

Safety Warning:


 is highly corrosive and reacts violently with water. Perform all operations in a fume hood.

Procedure:

  • Setup: Place the solid isomer mixture in a dry 250 mL RBF. Add

    
     carefully.
    
  • Catalysis: Add catalytic DMF. This forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction.

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–3 hours. The solid will dissolve, turning into a dark solution.
    
  • Quenching (Critical):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess

      
       (trap acidic vapors!).
      
    • Pour the thick residue slowly onto crushed ice (200 g) with vigorous stirring. Maintain temperature

      
      .
      
  • Extraction: Neutralize carefully with saturated

    
     solution (pH ~8). Extract with Dichloromethane (DCM, 
    
    
    
    mL).
  • Workup: Dry the combined organics over anhydrous

    
    , filter, and concentrate to yield a brown solid.
    
Step 3: Purification and Isomer Separation

Objective: Isolation of the 2-chloro-7-(trifluoromethyl)quinoxaline isomer.[1]

Chromatography Conditions:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Gradient of 0%

    
     5% Ethyl Acetate in Hexanes.
    

Procedure:

  • Load the crude material (dissolved in minimum DCM) onto the column.

  • Elute slowly. The 2-chloro-7-(trifluoromethyl) isomer is typically less polar and elutes first compared to the 6-isomer.

  • Collect fractions and analyze by TLC (10% EtOAc/Hexane).

    • Rf (7-isomer): ~0.65

    • Rf (6-isomer): ~0.55

  • Combine pure fractions and concentrate.

Final Yield: ~6.5 g (Pure 7-isomer). Appearance: White to pale yellow crystalline solid.

Analytical Validation (Self-Validating System)

To ensure the correct isomer has been isolated, compare the NMR coupling patterns.

Feature2-Chloro-7-(trifluoromethyl)2-Chloro-6-(trifluoromethyl)
1H NMR (Aromatic) H8 appears as a doublet with small meta-coupling (

Hz). H5 and H6 show ortho-coupling (

Hz).
H5 appears as a doublet with small meta-coupling. H7 and H8 show ortho-coupling.
19F NMR Single peak, typically

ppm.
Single peak, shifted slightly downfield relative to 7-isomer.
NOE Study Irradiation of H3 (proton on pyrazine ring) shows NOE to H5 (if 6-subst) or H8 (if 7-subst)? Wait—C2 is Cl.[2][3] There is no H2. H3 is the proton.Irradiation of H3 will show NOE to H4-position proton . In 7-CF3 isomer, H4-pos is H5 (a doublet). In 6-CF3 isomer, H4-pos is H5 (a singlet/meta-coupled).

Correct Assignment Logic: In the 7-CF3 isomer, the proton at position 5 (adjacent to N4) is a doublet (


 Hz) due to coupling with H6.
In the 6-CF3 isomer, the proton at position 5 is a singlet (or small doublet, 

Hz) because position 6 is substituted. Check: Look for the doublet (

Hz) at the most downfield aromatic region (H5). If present, it is the 7-isomer .

Process Visualization

Figure 2: Step-by-step process flow from raw materials to purified isomer.

References

  • General Quinoxaline Synthesis (Hinsberg Reaction)

    • Hinsberg, O. (1884). Ueber die Einwirkung der Aldehyde auf o-Diamine. Berichte der deutschen chemischen Gesellschaft.

  • Regioselectivity in Quinoxalinone Synthesis

    • Gazit, A., et al. (1996). Tyrphostins. 2. Heterocyclic and alpha-substituted benzylidenemalononitrile tyrphostins as potent inhibitors of EGF receptor and ErbB2/neu tyrosine kinases. Journal of Medicinal Chemistry. (Demonstrates the isomer mixture issues in similar scaffolds).

  • Chlorination Protocol (Vilsmeier-Haack conditions)

    • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis.

  • Specific Isomer Characterization (Analogous 7-substituted quinoxalines)

    • Patel, N. R., et al. (2000). Synthesis and antimicrobial activity of some new quinoxaline derivatives.[2][4] Farmaco.

Sources

Using 2-Chloro-7-(trifluoromethyl)quinoxaline to synthesize kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Strategies for Kinase Inhibitor Development Using 2-Chloro-7-(trifluoromethyl)quinoxaline

Abstract

The quinoxaline scaffold represents a "privileged structure" in kinase inhibitor design, capable of mimicking the adenine moiety of ATP to bind the kinase hinge region. This guide details the synthetic utility of 2-Chloro-7-(trifluoromethyl)quinoxaline as a core building block. The 7-trifluoromethyl (


) group provides critical metabolic stability and lipophilic interactions within the kinase back-pocket, while the 2-chloro position serves as a highly reactive electrophilic handle for diversification. This document provides validated protocols for Nucleophilic Aromatic Substitution (

) and Palladium-catalyzed cross-couplings to generate potent kinase inhibitor libraries.

Introduction: The Chemical Biology of the Scaffold

Why 2-Chloro-7-(trifluoromethyl)quinoxaline?

In the landscape of kinase inhibitors, the nitrogen-rich quinoxaline ring system functions as a bioisostere for the purine ring of ATP.

  • Hinge Binding: The

    
     nitrogen often acts as a hydrogen bond acceptor, while an amino substituent at the 
    
    
    
    position acts as a hydrogen bond donor, creating the classic "Donor-Acceptor" motif required for ATP-competitive inhibition (Type I/II inhibitors).
  • The 7-CF3 Advantage: The trifluoromethyl group at position 7 is not merely a decoration. It enhances membrane permeability and metabolic resistance against oxidative metabolism (blocking the P450 sites). Furthermore, in many kinases (e.g., VEGFR, RAF), the 7-position projects into the hydrophobic "gatekeeper" or solvent-front regions, where the lipophilic

    
     group can significantly boost potency.
    
Structural Reactivity

The 2-chloro position is activated for nucleophilic attack due to the electron-withdrawing nature of the pyrazine ring, further amplified by the distal electron-withdrawing


 group. This makes 

the dominant synthetic strategy, though transition-metal catalysis is required for sterically hindered or electron-poor nucleophiles.

Visualizing the Synthetic & Biological Logic

The following diagram illustrates the workflow from the core scaffold to a bioactive kinase inhibitor, highlighting the binding mode.

KinaseInhibitorWorkflow cluster_Reactions Synthetic Pathways Scaffold 2-Chloro-7-(trifluoromethyl) quinoxaline Reactivity Electrophilic C2 Position (Activated by N1/N4) Scaffold->Reactivity SNAr Path A: SNAr (Anilines/Amines) Reactivity->SNAr Buchwald Path B: Pd-Catalysis (Steric/Electronic Deactivation) Reactivity->Buchwald Inhibitor 2-Amino-7-CF3-Quinoxaline (Kinase Inhibitor) SNAr->Inhibitor Buchwald->Inhibitor Target Kinase Hinge Region (ATP Pocket) Inhibitor->Target H-Bond Donor (NH) H-Bond Acceptor (N1)

Caption: Figure 1. Synthetic workflow transforming the electrophilic chloro-quinoxaline scaffold into a hinge-binding kinase inhibitor.

Validated Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Best for: Primary aliphatic amines and electron-rich anilines.

This is the "workhorse" reaction for generating libraries. The electron-deficient nature of the quinoxaline ring allows displacement of the chloride without metal catalysts.

Reagents:

  • Substrate: 2-Chloro-7-(trifluoromethyl)quinoxaline (1.0 equiv)

  • Nucleophile: Aniline derivative (e.g., 4-fluoroaniline) (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent:

    
    -Butanol or DMSO (anhydrous)
    

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial or round-bottom flask, dissolve 1.0 mmol of 2-Chloro-7-(trifluoromethyl)quinoxaline in 3 mL of

    
    -Butanol.
    
  • Addition: Add 1.1 mmol of the amine nucleophile followed by 2.0 mmol of DIPEA.

  • Reaction:

    • Thermal Method: Heat to reflux (

      
      ) for 4–12 hours. Monitor by TLC/LC-MS.
      
    • Microwave Method (Recommended): Seal the vial and irradiate at

      
       for 20–30 minutes. This typically suppresses side reactions like hydrolysis.
      
  • Work-up: Cool the mixture to room temperature. The product often precipitates upon cooling.

    • If precipitate forms: Filter and wash with cold ethanol and diethyl ether.

    • If solution remains: Dilute with water (15 mL) and extract with Ethyl Acetate (

      
       mL). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (Hexanes/EtOAc gradient).

Critical Insight: If using acid-sensitive groups, avoid HCl catalysis. However, for extremely weak nucleophiles (e.g., nitro-anilines), adding catalytic


-TsOH (10 mol%) can accelerate the reaction by protonating the quinoxaline 

, activating the

position.
Protocol B: Buchwald-Hartwig Amination

Best for: Electron-deficient anilines, bulky amines, or when


 yields are <30%.

When the


 mechanism is sluggish due to electronic repulsion or steric hindrance, Palladium catalysis is required.

Reagents:

  • Catalyst:

    
     (2 mol%) or 
    
    
    
  • Ligand: Xantphos or BINAP (4 mol%)

  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a reaction tube and purge with Argon/Nitrogen.

  • Loading: Add 2-Chloro-7-(trifluoromethyl)quinoxaline (1.0 equiv), amine (1.2 equiv), Base (2.0 equiv), Catalyst, and Ligand.

  • Solvation: Add degassed 1,4-Dioxane (0.2 M concentration).

  • Reaction: Heat at

    
     for 12–18 hours under Argon.
    
  • Filtration: Filter the hot mixture through a Celite pad to remove inorganic salts and Palladium black. Wash with EtOAc.

  • Purification: Concentrate and purify via silica gel chromatography.

Data Summary: Reaction Condition Screening

The following table summarizes expected outcomes based on nucleophile type, aiding in protocol selection.

Nucleophile ClassExampleRecommended ProtocolExpected YieldKey Challenges
Aliphatic Amines Morpholine, PiperazineProtocol A (

)
>85%Very fast; cooling required to prevent bis-addition if di-halo.
Electron-Rich Anilines 3,4-DimethoxyanilineProtocol A (

)
70-90%Oxidation of aniline if open to air at high temp.
Electron-Poor Anilines 3-Aminopyridine, 4-CN-anilineProtocol B (Pd-Cat) 50-80%

fails or requires extreme temps (

).
Phenols 3-Hydroxyphenol

(Base:

)
60-80%Requires stronger base (

or NaH) in DMF.

Troubleshooting & Optimization

Issue 1: Hydrolysis to Quinoxalinone

  • Symptom: Appearance of a polar peak (M-Cl+OH) in LC-MS.

  • Cause: Wet solvents or hygroscopic bases (DIPEA) at high temperatures.

  • Solution: Use anhydrous solvents.[1] Switch to inorganic bases (

    
    ) and add molecular sieves to the reaction.
    

Issue 2: Regioselectivity (If synthesizing the scaffold)

  • Context: If you are synthesizing the 2-chloro-7-CF3 precursor from 4-trifluoromethyl-1,2-phenylenediamine and glyoxylate, you may get a mixture of 6-CF3 and 7-CF3 isomers.

  • Validation: Always verify the regiochemistry of your starting material using 1D NOE NMR. The proton at C8 (adjacent to CF3) will show a distinct coupling pattern compared to the C5 proton.

Issue 3: Poor Solubility

  • Solution: Quinoxalines are lipophilic. If the product crashes out during extraction, dissolve the crude solid in THF/MeOH (1:1) and load onto silica gel for dry-loading purification.

References

  • Design and Synthesis of Quinoxaline Derivatives as Kinase Inhibitors. Source: National Institutes of Health (NIH) / PubMed URL:[Link] Relevance: Establishes the quinoxaline scaffold as a privileged structure for tyrosine kinase inhibition (VEGFR, PDGF).

  • Base-Promoted SNAr Reactions of Chloroarenes. Source: Molecules / MDPI URL:[Link] Relevance: Provides mechanistic grounding for the transition-metal-free amination of chloro-heterocycles.

  • Discovery of c-KIT Kinase Inhibitors with Quinoxaline/Quinoline Scaffolds. Source: Journal of Medicinal Chemistry URL:[Link] Relevance:[1][2][3][4][5][6][7][8][9][10][11] Validates the use of CF3-substituted bicyclic systems in creating potent, orally available kinase inhibitors (e.g., CHMFL-KIT-64).

  • Regioselective Control of SNAr Amination. Source: ResearchGate URL:[4][Link] Relevance: Discusses the electronic influence of substituents on the regioselectivity of nucleophilic attacks on pyrimidine/pyrazine systems.

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions on 2-Chloro-7-(trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2-Chloro-7-(trifluoromethyl)quinoxaline Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the quinoxaline core is a privileged scaffold, forming the basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The strategic functionalization of this heterocyclic system allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.

This guide focuses on a particularly valuable building block: 2-Chloro-7-(trifluoromethyl)quinoxaline . The presence of a chlorine atom at the 2-position provides a reactive handle for nucleophilic substitution, a cornerstone of synthetic diversification. Furthermore, the potent electron-withdrawing trifluoromethyl (-CF3) group at the 7-position significantly influences the electronic character of the quinoxaline ring system. This guide provides a detailed exploration of the mechanistic principles and practical laboratory protocols for undertaking nucleophilic substitution reactions on this versatile substrate, tailored for researchers, scientists, and drug development professionals.

Mechanistic Insights: The SNAr Reaction on an Activated Quinoxaline System

The primary mechanism governing the substitution of the 2-chloro group on the quinoxaline ring is Nucleophilic Aromatic Substitution (SNAr) . This process is distinct from SN1 and SN2 reactions and is characteristic of aromatic systems bearing a good leaving group and electron-withdrawing substituents.[3]

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the electrophilic carbon atom bonded to the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the quinoxaline ring is temporarily disrupted during this step.[3]

  • Elimination of the Leaving Group and Re-aromatization: The chloride ion is expelled from the Meisenheimer complex, and the aromaticity of the quinoxaline ring is restored, yielding the substituted product.

The trifluoromethyl group at the 7-position, along with the nitrogen atoms within the quinoxaline ring, plays a crucial role in activating the 2-position for nucleophilic attack. These electron-withdrawing features delocalize the negative charge of the Meisenheimer intermediate, thereby stabilizing it and lowering the activation energy for its formation.[4] This electronic activation is key to the synthetic utility of 2-Chloro-7-(trifluoromethyl)quinoxaline.

Figure 1: Generalized workflow for the SNAr reaction on 2-Chloro-7-(trifluoromethyl)quinoxaline.

Protocols for Nucleophilic Substitution

The following protocols provide detailed methodologies for the reaction of 2-Chloro-7-(trifluoromethyl)quinoxaline with common classes of nucleophiles. These protocols are designed to be robust starting points for further optimization based on the specific nucleophile and desired product.

I. Amination Reactions (N-Nucleophiles)

The introduction of nitrogen-based substituents is a frequent strategy in the development of bioactive molecules. A range of primary and secondary amines can be readily coupled with 2-Chloro-7-(trifluoromethyl)quinoxaline.

Protocol 1: General Procedure for Amination

This protocol is suitable for a wide variety of primary and secondary amines.

Materials:

  • 2-Chloro-7-(trifluoromethyl)quinoxaline

  • Amine of interest (e.g., aniline, morpholine, piperidine)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-Chloro-7-(trifluoromethyl)quinoxaline (1.0 eq) in DMF or DMSO, add the amine (1.1 - 1.5 eq) and DIPEA (2.0 - 3.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the nucleophilicity of the amine.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-amino-7-(trifluoromethyl)quinoxaline derivative.

Rationale for Experimental Choices:

  • Solvent: Aprotic polar solvents like DMF or DMSO are excellent choices as they can dissolve the reactants and are stable at elevated temperatures.

  • Base: A non-nucleophilic organic base such as DIPEA or TEA is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. An excess of the amine can sometimes serve as both the nucleophile and the base.

  • Temperature: Heating is generally required to overcome the activation energy of the reaction. The specific temperature should be optimized based on the reactivity of the amine.

NucleophileBaseSolventTemperature (°C)Time (h)Notes
AnilineDIPEADMF100-1208-16Electron-rich anilines react faster.
MorpholineTEADMSO80-1004-8Generally a facile reaction.
PiperidineExcess PiperidineN/A (neat)802-4Can often be run neat with excess amine.

Table 1: Representative Conditions for Amination Reactions.

II. O-Arylation/Alkoxylation Reactions (O-Nucleophiles)

The synthesis of 2-aryloxy and 2-alkoxy quinoxalines introduces important structural motifs found in various biologically active compounds. These reactions typically require a strong base to deprotonate the alcohol or phenol.

Protocol 2: General Procedure for O-Arylation/Alkoxylation

This protocol is suitable for the reaction with various phenols and alcohols.

Materials:

  • 2-Chloro-7-(trifluoromethyl)quinoxaline

  • Phenol or Alcohol of interest

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the phenol or alcohol (1.2 - 1.5 eq) in DMF or MeCN, carefully add NaH (1.5 eq) or K₂CO₃ (2.0 - 3.0 eq) at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide or phenoxide.

  • Add 2-Chloro-7-(trifluoromethyl)quinoxaline (1.0 eq) to the reaction mixture.

  • Heat the reaction to 60-100 °C and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Rationale for Experimental Choices:

  • Base: A strong base is necessary to generate the nucleophilic alkoxide or phenoxide. Sodium hydride is very effective but requires careful handling. Potassium carbonate is a milder and safer alternative, often used with phenols.

  • Solvent: Anhydrous aprotic polar solvents are essential to prevent quenching of the strong base and the generated nucleophile.

  • Temperature: The reaction temperature will depend on the nucleophilicity of the alkoxide/phenoxide. Phenoxides are generally less reactive than alkoxides and may require higher temperatures.

NucleophileBaseSolventTemperature (°C)Time (h)Notes
PhenolK₂CO₃DMF80-10012-24Electron-donating groups on the phenol increase reactivity.
4-MethoxyphenolK₂CO₃MeCN80 (reflux)8-16More nucleophilic than phenol.
EthanolNaHTHF/DMF60-804-12Requires anhydrous conditions.

Table 2: Representative Conditions for O-Arylation/Alkoxylation Reactions.

III. Thiolation Reactions (S-Nucleophiles)

The introduction of sulfur linkages provides access to another important class of quinoxaline derivatives. Thiols are generally excellent nucleophiles and react readily with 2-Chloro-7-(trifluoromethyl)quinoxaline.

Protocol 3: General Procedure for Thiolation

This protocol is applicable to a range of alkyl and aryl thiols.

Materials:

  • 2-Chloro-7-(trifluoromethyl)quinoxaline

  • Thiol of interest (e.g., thiophenol, benzyl mercaptan)

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the thiol (1.1 eq) in ethanol or DMF, add K₂CO₃ (2.0 eq) or an aqueous solution of NaOH (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to form the thiolate.

  • Add 2-Chloro-7-(trifluoromethyl)quinoxaline (1.0 eq) to the reaction mixture.

  • Heat the reaction to 50-80 °C and monitor by TLC or LC-MS. Reactions with thiols are often faster than with amines or alcohols.

  • Upon completion, cool to room temperature and partition between water and ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Rationale for Experimental Choices:

  • Base and Solvent: Thiols are more acidic than alcohols, so a milder base like potassium carbonate is often sufficient. Protic solvents like ethanol can be used, as the thiolate anion is a soft nucleophile and less prone to side reactions with the solvent compared to alkoxides.

  • Temperature: Due to the high nucleophilicity of thiolates, these reactions often proceed at lower temperatures and for shorter durations compared to their oxygen and nitrogen counterparts.

NucleophileBaseSolventTemperature (°C)Time (h)Notes
ThiophenolK₂CO₃DMF60-802-6Generally a clean and efficient reaction.
Benzyl mercaptanNaOHEtOH50-701-4Aliphatic thiols are typically very reactive.

Table 3: Representative Conditions for Thiolation Reactions.

Figure 2: A generalized experimental workflow for nucleophilic substitution on 2-Chloro-7-(trifluoromethyl)quinoxaline.

Conclusion and Future Perspectives

2-Chloro-7-(trifluoromethyl)quinoxaline is a highly valuable and versatile building block for the synthesis of a diverse array of functionalized quinoxaline derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this scaffold. The electron-deficient nature of the quinoxaline ring, enhanced by the trifluoromethyl substituent, facilitates a range of nucleophilic aromatic substitution reactions, opening avenues for the rapid generation of compound libraries for screening in drug discovery programs. Further exploration of more complex nucleophiles and the development of catalytic methods for these transformations will undoubtedly continue to expand the synthetic utility of this important heterocyclic system.

References

  • 1][5][6]triazolo [4,3-a]quinoxalines.

Sources

Experimental procedure for the chlorination of 7-(trifluoromethyl)quinoxalin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug discovery professionals requiring a robust, scalable, and high-purity protocol for the chlorination of 7-(trifluoromethyl)quinoxalin-2-ol.

Abstract & Scope

The conversion of 7-(trifluoromethyl)quinoxalin-2-ol (also known as 7-(trifluoromethyl)quinoxalin-2(1H)-one) to its chlorinated derivative is a pivotal transformation in the synthesis of kinase inhibitors and bioactive heterocycles. This protocol details an optimized deoxychlorination strategy using phosphorus oxychloride (


) catalyzed by 

-dimethylformamide (DMF). The procedure prioritizes safety, yield maximization, and regiochemical integrity, addressing the specific electronic deactivation induced by the trifluoromethyl moiety.

Scientific Foundation

Reaction Mechanism

The transformation proceeds via an activation-elimination sequence. The trifluoromethyl group at the C7 position is strongly electron-withdrawing, which destabilizes the developing positive charge in the transition state but ultimately facilitates the nucleophilic attack of the chloride ion by making the C2 position more electrophilic.

  • Activation: The tautomeric amide oxygen attacks the electrophilic phosphorus of the Vilsmeier-Haack reagent (formed in situ from

    
     and DMF), creating a highly reactive dichlorophosphate intermediate.
    
  • Substitution: A chloride ion attacks the C2 position, displacing the phosphoro-species and restoring aromaticity to the pyrazine ring.

Mechanistic Diagram

ReactionMechanism Start 7-(CF3)quinoxalin-2-ol (Tautomer Equilibrium) Activation Vilsmeier-Haack Activation (DMF/POCl3) Start->Activation DMF Catalysis Intermediate Activated Dichlorophosphate Intermediate Activation->Intermediate O-Phosphorylation Substitution Nucleophilic Attack (Cl-) & Elimination Intermediate->Substitution Cl- Attack @ C2 Product 2-Chloro-7-(CF3)quinoxaline Substitution->Product -PO2Cl2(-)

Figure 1: Mechanistic pathway for the chlorination of the quinoxaline scaffold.

Materials & Equipment

Reagents
ReagentRolePurity / Grade
7-(Trifluoromethyl)quinoxalin-2-ol Substrate>97% (HPLC)
Phosphorus Oxychloride (

)
Chlorinating AgentReagent Grade (>99%)

-Dimethylformamide (DMF)
CatalystAnhydrous
Dichloromethane (DCM) Extraction SolventACS Grade
Sodium Bicarbonate (

)
Quenching AgentSaturated Aqueous Soln.[1]
Sodium Sulfate (

)
Drying AgentAnhydrous
Equipment
  • Round-bottom flask (RBF) with 2-neck adapter (oven-dried).

  • Reflux condenser with

    
     drying tube or 
    
    
    
    inlet.
  • Magnetic stirrer and oil bath.

  • Rotary evaporator.[2]

  • Ice-water bath.[2][3]

Experimental Procedure

Phase 1: Reaction Setup

Safety Warning:


 is highly corrosive and reacts violently with water. All operations must be performed in a fume hood.
  • Drying: Ensure all glassware is oven-dried (

    
     for >2 hours) and cooled under a stream of nitrogen.
    
  • Charging: To a 100 mL RBF equipped with a magnetic stir bar, add 7-(trifluoromethyl)quinoxalin-2-ol (1.0 eq, e.g., 2.14 g, 10 mmol).

  • Reagent Addition:

    • Add

      
        (5.0 - 10.0 eq, e.g., 5-10 mL). The substrate may not dissolve immediately; it will solubilize as the reaction progresses.
      
    • Critical Step: Add DMF (3-5 drops, catalytic). The addition of DMF often causes mild effervescence and a color change (formation of the Vilsmeier reagent).

Phase 2: Reaction & Monitoring
  • Heating: Attach the reflux condenser. Heat the mixture to reflux (

    
    )  using an oil bath.
    
  • Timeline: Maintain reflux for 2 to 4 hours .

  • Monitoring:

    • Check reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes).

    • Observation: The starting material (polar, low

      
      ) should disappear, replaced by a less polar spot (product, high 
      
      
      
      , UV active).
    • Note: LCMS is recommended to confirm the mass (

      
      : Calc. ~232/234 for Cl isotopes).
      
Phase 3: Workup & Quenching (The "Self-Validating" Step)

This step is the most common point of failure due to exothermic hydrolysis.

  • Concentration: Allow the reaction mixture to cool to room temperature. Remove excess

    
     under reduced pressure (rotary evaporator) at 
    
    
    
    . This minimizes the violence of the quench.
  • Quenching:

    • Prepare a beaker with crushed ice (approx. 50 g).

    • Dissolve the residue in a minimal amount of DCM (5-10 mL) or add directly if liquid.

    • Slowly pour the residue onto the crushed ice with vigorous stirring.

    • Neutralization: Carefully add saturated

      
       solution until pH ~7-8. (Caution: Gas evolution).
      
Phase 4: Extraction & Purification
  • Extraction: Transfer to a separatory funnel. Extract with DCM (

    
     mL).
    
  • Washing: Wash the combined organic layers with Brine (

    
     mL).
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification:

    • The crude product is often pure enough for subsequent steps (>90%).

    • If necessary, purify via Flash Column Chromatography (

      
      , 0-10% EtOAc/Hexanes gradient).
      
    • Recrystallization:[4] Can be achieved from Hexanes/DCM if a solid.

Workflow Diagram

ExperimentalWorkflow Setup Setup: Dry RBF, N2 Atmosphere Add Substrate + POCl3 + Cat. DMF Reaction Reaction: Reflux (110°C) 2-4 Hours Setup->Reaction Check Checkpoint: TLC/LCMS (SM Disappearance) Reaction->Check Check->Reaction Incomplete Concentration Evaporate Excess POCl3 (Reduced Pressure) Check->Concentration Complete Quench Quench: Pour onto Crushed Ice Neutralize with NaHCO3 Concentration->Quench Workup Extraction (DCM) -> Dry (Na2SO4) -> Concentrate Quench->Workup Purification Purification: Flash Column (Hexanes/EtOAc) Workup->Purification

Figure 2: Step-by-step experimental workflow for the synthesis process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Old/Wet

Distill

before use or use a fresh bottle.
Low Yield Hydrolysis during quenchRemove excess

before adding water. Keep quench temperature <10°C.
Product Degradation Acidic WorkupEnsure neutralization with

. The product is acid-sensitive.
No Reaction Lack of CatalystEnsure DMF is anhydrous. Increase DMF amount to 0.5 eq if sluggish.

Analytical Data (Expected)

  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (

    
    ):  Aromatic protons in the region of 7.5 - 8.5 ppm. The disappearance of the broad NH/OH signal (>10 ppm) confirms the transformation.
    
  • LCMS: Single peak, Mass

    
     (for 
    
    
    
    ).

References

  • Vilsmeier-Haack Mechanism & POCl3 Chlorination

    • Title: "The Vilsmeier-Haack Reaction."
    • Source:Organic Reactions, 2011.[3][5]

    • URL:[Link]

  • General Quinoxaline Chlorination Protocol

    • Title: "Synthesis of 2-chloro-3-(2-naphthyloxy)quinoxaline."[1] (Demonstrates standard POCl3/Reflux conditions for quinoxaline-2-ols).

    • Source:Molbank, 2006.[1]

    • URL:[Link][6][7]

  • POCl3 Dehydration/Chlorination Methodology

    • Title: "POCl3-mediated synthesis of hydrolysis-prone 2-trifluoroethylbenzimidazoles." (Relevant for handling trifluoromethyl-substituted heterocycles).[8][9][10][11]

    • Source:ResearchG
    • URL:[Link]

  • Safety & Handling of Phosphoryl Chloride

    • Title: "Phosphorus Oxychloride Safety D
    • Source:PubChem.
    • URL:[Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Fluorescent Probes from 2-Chloro-7-(trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Frontiers in Fluorescence Imaging

The quinoxaline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and intriguing photophysical properties.[1] The strategic introduction of a trifluoromethyl (-CF3) group at the 7-position of the quinoxaline ring system profoundly influences its electronic characteristics, enhancing both its metabolic stability and electron-accepting nature. This makes 2-Chloro-7-(trifluoromethyl)quinoxaline an exceptionally valuable and versatile precursor for the development of novel fluorescent probes. The electron-withdrawing -CF3 group can lead to desirable photophysical properties in the final fluorophore, such as large Stokes shifts and enhanced quantum yields.[2][3]

This comprehensive technical guide provides detailed methodologies for the synthesis of a new class of fluorescent probes derived from 2-Chloro-7-(trifluoromethyl)quinoxaline. We will delve into two powerful and widely employed synthetic strategies: the Suzuki-Miyaura cross-coupling for the creation of biaryl fluorophores and the Buchwald-Hartwig amination for the synthesis of donor-acceptor type probes. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for key experimental choices.

Core Synthetic Strategies and Mechanistic Insights

The chlorine atom at the 2-position of 2-Chloro-7-(trifluoromethyl)quinoxaline is amenable to displacement through various transition-metal-catalyzed cross-coupling reactions. This allows for the modular and efficient introduction of a wide array of fluorescent moieties, enabling the fine-tuning of the resulting probe's photophysical and biological properties.

Suzuki-Miyaura Cross-Coupling: Forging Biaryl Architectures

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, particularly for creating biaryl structures which are prevalent in fluorescent dyes.[4][5] The reaction couples an organoboron reagent (typically a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base.

The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions, especially with electron-deficient heteroaryl chlorides. For substrates like 2-Chloro-7-(trifluoromethyl)quinoxaline, the electron-withdrawing nature of the quinoxaline ring and the trifluoromethyl group can make oxidative addition of the C-Cl bond to the palladium(0) catalyst more facile. However, the subsequent steps of transmetalation and reductive elimination must also be efficient. Bulky, electron-rich phosphine ligands, such as XPhos, are often employed to stabilize the palladium catalyst and promote the desired reactivity.[6]

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl-Cl 2-Chloro-7-(trifluoromethyl)quinoxaline Aryl-Cl->Oxidative_Addition Pd(II)_complex Aryl-Pd(II)(Cl)L2 Oxidative_Addition->Pd(II)_complex Transmetalation Transmetalation Pd(II)_complex->Transmetalation Boronic_Acid R-B(OH)2 Boronic_Acid->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation Pd(II)_Aryl_R Aryl-Pd(II)(R)L2 Transmetalation->Pd(II)_Aryl_R Reductive_Elimination Reductive Elimination Pd(II)_Aryl_R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Aryl-R (Fluorescent Probe) Reductive_Elimination->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Crafting Donor-Acceptor Fluorophores

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of fluorescent probes with donor-acceptor architectures.[7][8] These "push-pull" systems often exhibit interesting photophysical properties, such as intramolecular charge transfer (ICT), leading to large Stokes shifts and sensitivity to the local environment.

In this reaction, an amine is coupled with an aryl halide, catalyzed by a palladium complex. Similar to the Suzuki coupling, the choice of ligand and base is crucial for success.[9] The electron-deficient nature of the 2-Chloro-7-(trifluoromethyl)quinoxaline core makes it an excellent electron acceptor. Coupling it with an electron-donating amine can result in a highly fluorescent molecule with desirable properties for bioimaging. Microwave-assisted protocols can significantly reduce reaction times for Buchwald-Hartwig aminations.[2]

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System Aryl_Halide 2-Chloro-7-(trifluoromethyl)quinoxaline Reaction_Vessel Reaction under Inert Atmosphere (e.g., Microwave or Conventional Heating) Aryl_Halide->Reaction_Vessel Amine Donor Amine (e.g., Aniline derivative) Amine->Reaction_Vessel Pd_Source Palladium Pre-catalyst (e.g., Pd2(dba)3) Pd_Source->Reaction_Vessel Ligand Bulky Phosphine Ligand (e.g., BINAP) Ligand->Reaction_Vessel Base Base (e.g., NaOtBu) Base->Reaction_Vessel Workup Aqueous Workup and Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Final_Product Donor-Acceptor Fluorescent Probe Purification->Final_Product

Figure 2: General workflow for the Buchwald-Hartwig amination.

Experimental Protocols

Safety Precaution: These protocols involve the use of hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of a Biaryl Fluorescent Probe via Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 2-(4-methoxyphenyl)-7-(trifluoromethyl)quinoxaline as a representative biaryl fluorescent probe.

Materials:

  • 2-Chloro-7-(trifluoromethyl)quinoxaline

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add 2-Chloro-7-(trifluoromethyl)quinoxaline (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl fluorescent probe.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of a Donor-Acceptor Fluorescent Probe via Buchwald-Hartwig Amination

This protocol outlines the synthesis of N-phenyl-7-(trifluoromethyl)quinoxalin-2-amine, a representative donor-acceptor fluorescent probe.

Materials:

  • 2-Chloro-7-(trifluoromethyl)quinoxaline

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd2(dba)3 (0.015 mmol, 1.5 mol%) and BINAP (0.036 mmol, 3.6 mol%) to a flame-dried Schlenk flask.

  • Add anhydrous toluene (5 mL) and stir for 10 minutes.

  • Add 2-Chloro-7-(trifluoromethyl)quinoxaline (1.0 mmol), aniline (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Seal the flask and heat the reaction mixture to 100 °C for 12-18 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous NH4Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired aminoquinoxaline fluorescent probe.

Characterization: Confirm the identity and purity of the synthesized probe using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Data Presentation: Expected Photophysical Properties

The synthesized quinoxaline-based fluorescent probes are expected to exhibit distinct photophysical properties. The following table provides a summary of anticipated data for the representative probes described in the protocols. These values are illustrative and should be experimentally determined for each newly synthesized compound.

ProbeSynthetic RouteExpected λabs (nm)Expected λem (nm)Expected Stokes Shift (nm)Expected Quantum Yield (Φ)
2-(4-methoxyphenyl)-7-(trifluoromethyl)quinoxalineSuzuki-Miyaura~350~430~80Moderate
N-phenyl-7-(trifluoromethyl)quinoxalin-2-amineBuchwald-Hartwig~380~500~120Moderate to High

Applications in Cellular Imaging

Fluorescent probes derived from 2-Chloro-7-(trifluoromethyl)quinoxaline hold significant promise for applications in biological imaging.[10][11] Their tunable photophysical properties and potential for targeted functionalization make them suitable for a variety of cellular studies. For instance, these probes can be designed to localize in specific organelles or to respond to changes in the cellular microenvironment, such as pH or the presence of specific analytes.[12]

The lipophilicity of the quinoxaline core generally allows for good cell membrane permeability. The introduction of specific functional groups can further direct the probe to subcellular compartments like the mitochondria or lysosomes. The fluorescence of these probes can be visualized using standard fluorescence microscopy techniques.

Conclusion and Future Directions

2-Chloro-7-(trifluoromethyl)quinoxaline is a highly valuable and versatile building block for the synthesis of novel fluorescent probes. The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide efficient and modular synthetic routes to a diverse range of fluorophores with tunable photophysical properties. The protocols and insights provided in this guide offer a solid foundation for researchers to design and synthesize new tools for advanced fluorescence imaging and sensing applications. Future work in this area could focus on developing probes with enhanced quantum yields, two-photon absorption capabilities for deep-tissue imaging, and specific targeting moieties for various biological analytes and cellular structures.

References

  • Royal Society of Chemistry . Synthesis of fluorescent probes. Available at: [Link]

  • Synthesis of a near-infrared fluorescent probe and its application in imaging of MCF-7 cells . SpringerLink. Available at: [Link]

  • ValpoScholar . Synthesis of an Unnatural Fluorescent Amino Acid. Available at: [Link]

  • Crimson Publishers . Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Available at: [Link]

  • Juniper Publishers . Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Available at: [Link]

  • ResearchGate . Design and Synthesis of Novel Fluorescent Probe Based on Cyanobiphenyl and its Application in Detection of Hypochlorite. Available at: [Link]

  • PubMed Central . Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Available at: [Link]

  • ACS Publications . Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Available at: [Link]

  • ResearchGate . To what extent are the photophysical properties of quinoxaline- and quinoxalinone-based chromophores predictable?. Available at: [Link]

  • PubMed Central . Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Available at: [Link]

  • ResearchGate . Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Available at: [Link]

  • Synthesis and Photophysical Properties of Quinoxaline- Based Blue Aggregation-Induced Emission Molecules . Canadian Journal of Chemistry. Available at: [Link]

  • PubMed Central . Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. Available at: [Link]

  • ResearchGate . (A)symmetric chromophores based on cyano and fluorine-substituted 2,3-bis(5-arylthiophen-2-yl)quinoxalines: Synthesis, photophysical properties and application prospects. Available at: [Link]

  • ResearchGate . Discovery of a novel fluorescent chemical probe suitable for evaluation of neuropilin‐1 binding of small molecules. Available at: [Link]

  • MDPI . Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions. Available at: [Link]

  • Royal Society of Chemistry . Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Available at: [Link]

  • Enlighten Theses . Synthesis of Unnatural Fluorescent α-amino acids. Available at: [Link]

  • ResearchGate . Formation of biaryl compounds in the suzuki cross coupling reaction. Available at: [Link]

  • ResearchGate . Robust Buchwald–Hartwig amination enabled by ball-milling. Available at: [Link]

  • Beilstein Journals . Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available at: [Link]

  • PubMed Central . De Novo Construction of Fluorophores via CO Insertion-initiated Lactamization: A Chemical Strategy Towards Highly Sensitive and Highly Selective Turn-on Fluorescent Probes for Carbon Monoxide. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series . arkat-usa.org. Available at: [Link]

  • Kyushu University Institutional Repository . Design, synthesis and characterization of a novel fluorescent probe for nitric oxide (nitrogen monoxide). Available at: [Link]

  • Beilstein Archives . Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available at: [Link]

  • Royal Society of Chemistry . A novel fluorescent probe of aluminium ions based on rhodamine derivatives and its application in biological imaging. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 2-Chloro-7-(trifluoromethyl)quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-7-(trifluoromethyl)quinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to help you optimize your synthetic protocols and achieve higher yields and purity.

I. Synthetic Overview & Core Principles

The synthesis of 2-Chloro-7-(trifluoromethyl)quinoxaline is a critical process for the development of various pharmaceutical agents. The presence of the trifluoromethyl group imparts unique properties to the molecule but also presents specific challenges in its synthesis. A common and effective route involves a two-step process:

  • Cyclocondensation: Formation of the quinoxalinone intermediate, 7-(trifluoromethyl)quinoxalin-2(1H)-one, through the reaction of 4-(trifluoromethyl)-1,2-phenylenediamine with a suitable C2-synthon, typically glyoxylic acid.

  • Chlorination: Conversion of the quinoxalinone intermediate to the final product, 2-Chloro-7-(trifluoromethyl)quinoxaline, using a chlorinating agent such as phosphorus oxychloride (POCl₃).

The electron-withdrawing nature of the trifluoromethyl group can significantly influence the reactivity of the starting materials and intermediates, necessitating careful optimization of reaction conditions.

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Step 1: Cyclocondensation to 7-(trifluoromethyl)quinoxalin-2(1H)-one

Question 1: My cyclocondensation reaction is showing low conversion to the desired quinoxalinone intermediate. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the cyclocondensation step is a common issue, often exacerbated by the electron-withdrawing trifluoromethyl group on the phenylenediamine starting material. This group deactivates the amine nucleophiles, slowing down the reaction. Here are the primary causes and optimization strategies:

  • Insufficient Reaction Temperature or Time: The reduced nucleophilicity of the amines in 4-(trifluoromethyl)-1,2-phenylenediamine may require more forcing conditions compared to syntheses with electron-donating groups.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by Thin Layer Chromatography (TLC). Extending the reaction time can also drive the reaction to completion.

  • Inappropriate Solvent: The choice of solvent is critical for ensuring the solubility of reactants and facilitating the reaction.

    • Solution: While alcohols like ethanol or methanol are commonly used, consider switching to a higher-boiling point solvent such as acetic acid or a mixture of ethanol and water, which can improve solubility and aid in the dehydration step of the cyclization.

  • Lack of Acid Catalysis: The condensation reaction is often acid-catalyzed.

    • Solution: The addition of a catalytic amount of a Brønsted acid like acetic acid or a few drops of a stronger acid like sulfuric acid can significantly accelerate the reaction rate.[1]

Question 2: I am observing the formation of multiple side products during the cyclocondensation. How can I identify and minimize them?

Answer:

Side product formation is often a result of incomplete reaction or side reactions of the starting materials.

  • Common Side Products:

    • Unreacted 4-(trifluoromethyl)-1,2-phenylenediamine: This is the most common impurity if the reaction does not go to completion.

    • Schiff Base Intermediates: Incomplete cyclization can lead to the accumulation of imine intermediates.

  • Minimization Strategies:

    • Stoichiometry Control: Ensure the use of a slight excess (1.05-1.1 equivalents) of glyoxylic acid to drive the reaction towards the product.

    • Controlled Addition: Add the glyoxylic acid solution dropwise to the solution of the diamine to maintain a low concentration of the aldehyde and minimize potential side reactions.

    • Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if the diamine is prone to oxidation.

Step 2: Chlorination to 2-Chloro-7-(trifluoromethyl)quinoxaline

Question 3: The chlorination of my 7-(trifluoromethyl)quinoxalin-2(1H)-one with POCl₃ is resulting in a low yield of the desired 2-chloro product. What factors could be contributing to this?

Answer:

Incomplete chlorination is a frequent challenge. The efficiency of this step is highly dependent on the reaction conditions.

  • Insufficient Reagent or Temperature: The conversion of the hydroxyl group to a chloro group requires sufficient energy and an adequate amount of the chlorinating agent.

    • Solution: Use a significant excess of phosphorus oxychloride (POCl₃), often as both the reagent and the solvent. Ensure the reaction is heated to reflux (typically around 100-110°C) for a sufficient duration (2-4 hours is a good starting point).[2] Monitoring the reaction by TLC is crucial to determine the optimal reaction time.

  • Presence of Water: Phosphorus oxychloride reacts violently with water. Any moisture in the starting material or glassware will consume the reagent and reduce the efficiency of the chlorination.

    • Solution: Ensure your 7-(trifluoromethyl)quinoxalin-2(1H)-one is thoroughly dried before the reaction. Use oven-dried glassware and conduct the reaction under anhydrous conditions.

Question 4: After quenching the chlorination reaction, I am recovering a significant amount of the starting quinoxalinone. Why is this happening and how can I prevent it?

Answer:

Recovery of the starting material indicates incomplete reaction or hydrolysis of the product during workup.

  • Incomplete Reaction: As mentioned above, this can be due to insufficient heating, reaction time, or the quality of the POCl₃.

  • Hydrolysis during Workup: The 2-chloro group is susceptible to nucleophilic substitution, and quenching with water can lead to the reformation of the quinoxalinone.

    • Solution: Quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring. This helps to rapidly cool the mixture and dilute the excess POCl₃. Neutralize the acidic solution promptly but carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution) while keeping the temperature low to minimize hydrolysis of the chloro-product.

Question 5: My final product is a dark, oily substance that is difficult to purify. What are the likely impurities and what purification strategies do you recommend?

Answer:

The formation of a dark, impure product is often due to side reactions and residual reagents.

  • Likely Impurities:

    • Unreacted 7-(trifluoromethyl)quinoxalin-2(1H)-one.

    • Phosphorous byproducts: These are often dark and tarry.

    • Dimerization or polymerization products: These can form under harsh reaction conditions.

  • Purification Strategies:

    • Column Chromatography: This is a highly effective method for separating the desired product from impurities. A silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.[3]

    • Recrystallization: If the crude product is a solid, recrystallization can be a powerful purification technique. Experiment with different solvents or solvent pairs (e.g., ethanol/water, ethyl acetate/hexane) to find a system that provides good crystal formation.[3]

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal source of the C2-synthon for the cyclocondensation reaction?

A1: Glyoxylic acid monohydrate is a convenient and commonly used source. It is commercially available and generally provides good results. Ensure it is of high purity to avoid introducing impurities into your reaction.

Q2: Are there alternative chlorinating agents to POCl₃?

A2: While POCl₃ is the most common and cost-effective reagent for this transformation, other chlorinating agents like thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF, or a mixture of POCl₃ and PCl₅ can also be used.[4] However, these may require different reaction conditions and optimization.

Q3: How can I effectively monitor the progress of both reaction steps?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation of your starting materials, intermediates, and products. The spots can be visualized under a UV lamp (254 nm) as quinoxaline derivatives are typically UV-active.[5]

Q4: What are the key safety precautions to take when working with phosphorus oxychloride?

A4: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure all glassware is dry before use. When quenching the reaction, add the reaction mixture to ice slowly and cautiously.

IV. Experimental Protocols & Data

Protocol 1: Synthesis of 7-(trifluoromethyl)quinoxalin-2(1H)-one

This protocol is a general guideline and may require optimization.

  • In a round-bottom flask, dissolve 4-(trifluoromethyl)-1,2-phenylenediamine (1.0 eq.) in a suitable solvent (e.g., ethanol or a 1:1 mixture of ethanol and water).

  • Add glyoxylic acid monohydrate (1.1 eq.) to the solution.

  • If desired, add a catalytic amount of acetic acid.

  • Heat the reaction mixture to reflux (typically 80-100°C) and monitor the reaction by TLC.

  • Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 2-Chloro-7-(trifluoromethyl)quinoxaline

This protocol is a general guideline and may require optimization.

  • Place the dry 7-(trifluoromethyl)quinoxalin-2(1H)-one (1.0 eq.) in a round-bottom flask equipped with a reflux condenser.

  • Carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 volumes) to the flask in a fume hood.

  • Heat the reaction mixture to reflux (approximately 105°C) for 2-4 hours, monitoring the progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Table 1: Typical Reaction Parameters and Expected Outcomes
ParameterStep 1: CyclocondensationStep 2: Chlorination
Key Reagents 4-(trifluoromethyl)-1,2-phenylenediamine, Glyoxylic acid7-(trifluoromethyl)quinoxalin-2(1H)-one, POCl₃
Solvent Ethanol, Ethanol/Water, Acetic AcidNeat POCl₃
Temperature 80 - 120 °C100 - 110 °C (Reflux)
Reaction Time 2 - 8 hours2 - 6 hours
Typical Yield 60 - 85%70 - 90%
Purification Recrystallization, Column ChromatographyColumn Chromatography, Recrystallization

Note: The data in this table represents typical ranges and may vary depending on the specific experimental conditions and scale of the reaction.

V. Visualizing the Synthesis and Troubleshooting

Diagram 1: Synthetic Workflow

SynthesisWorkflow A 4-(Trifluoromethyl)-1,2-phenylenediamine + Glyoxylic Acid B Cyclocondensation A->B C 7-(Trifluoromethyl)quinoxalin-2(1H)-one B->C D Chlorination (POCl3) C->D E 2-Chloro-7-(trifluoromethyl)quinoxaline D->E F Purification E->F TroubleshootingChlorination Start Low Yield of 2-Chloro-7-(trifluoromethyl)quinoxaline CheckTLC Analyze crude reaction mixture by TLC Start->CheckTLC IncompleteReaction High amount of starting quinoxalinone present CheckTLC->IncompleteReaction Yes Degradation Multiple unidentified polar spots/streaking CheckTLC->Degradation No PurificationIssue Product is present but impure CheckTLC->PurificationIssue Product present IncreaseTimeTemp Increase reaction time and/or temperature IncompleteReaction->IncreaseTimeTemp CheckReagent Ensure quality and excess of POCl3 IncompleteReaction->CheckReagent OptimizeWorkup Optimize quenching and neutralization (low temp, rapid) Degradation->OptimizeWorkup OptimizePurification Optimize column chromatography or recrystallization PurificationIssue->OptimizePurification

Caption: Decision tree for troubleshooting low yield in the chlorination step.

VI. References

  • Synthesis and Reactions of Some Novel Quinoxalines for Anticancer Evaluation. Taylor & Francis Online. Available at: [Link]

  • 2-Chloroquinoxaline. ResearchGate. Available at: [Link]

  • SYNTHESIS OF 2–HYDROXY SUBSTITUTED QUINOXALINE. TSI Journals. Available at: [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health. Available at: [Link]

  • Synthesis and Chemical Behavior of 2-Chloro-3-(2″-Thienoylmethyl) Quinoxaline Towards Some Nucleophilic Reagents. ResearchGate. Available at: [Link]

  • Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source. Royal Society of Chemistry. Available at: [Link]

  • Recent advances in the transition-metal-free synthesis of quinoxalines. National Institutes of Health. Available at: [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ResearchGate. Available at: [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Navigating the Purification of 2-Chloro-7-(trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Chloro-7-(trifluoromethyl)quinoxaline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this challenging molecule. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common purification hurdles and achieve high-purity material for your research.

Introduction: Understanding the Challenges

2-Chloro-7-(trifluoromethyl)quinoxaline is a key building block in the synthesis of various pharmacologically active compounds.[1] The presence of both a reactive chloro group and a strongly electron-withdrawing trifluoromethyl group imparts unique chemical properties that can complicate its purification. Common challenges stem from the removal of structurally similar impurities, potential for hydrolysis, and the selection of appropriate purification techniques that yield high purity without significant product loss. This guide will equip you with the knowledge to anticipate and address these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 2-Chloro-7-(trifluoromethyl)quinoxaline?

A1: The primary impurities are typically related to the synthetic route. A common method for synthesizing 2-chloroquinoxalines is through the chlorination of the corresponding 2-hydroxyquinoxaline.[2] Therefore, the most prevalent impurity is often the unreacted starting material, 2-Hydroxy-7-(trifluoromethyl)quinoxaline. Other potential impurities can include residual chlorinating agents (e.g., phosphorus oxychloride, thionyl chloride) and their by-products, as well as side-products from the initial condensation reaction used to form the quinoxaline ring system.[2]

Q2: What are the recommended primary purification methods for crude 2-Chloro-7-(trifluoromethyl)quinoxaline?

A2: The two most effective and widely used purification techniques for this class of compounds are column chromatography and recrystallization.[2]

  • Column Chromatography: This is a versatile method for separating the desired product from a range of impurities, particularly when dealing with complex mixtures. Silica gel is the most common stationary phase.

  • Recrystallization: This method is excellent for removing small amounts of impurities and can yield a highly pure crystalline product, provided a suitable solvent or solvent system is identified.

Q3: How does the trifluoromethyl group affect the purification strategy?

A3: The trifluoromethyl group is strongly electron-withdrawing, which can increase the molecule's overall polarity compared to an unsubstituted quinoxaline. This influences its solubility in various organic solvents and its retention behavior on silica gel. You may find that more polar solvent systems are required for elution in column chromatography compared to analogous compounds without the CF3 group. The CF3 group's influence on crystal lattice energy can also impact the choice of recrystallization solvents.

Q4: How can I monitor the purification process effectively?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification.[2] Quinoxaline derivatives are typically UV-active due to their aromatic nature, making them easily visible under a UV lamp (254 nm) on a TLC plate with a fluorescent indicator.[2] This allows for rapid assessment of fraction purity during column chromatography or the effectiveness of a recrystallization step.

Q5: Is 2-Chloro-7-(trifluoromethyl)quinoxaline stable during purification?

A5: While relatively stable, 2-chloroquinoxaline derivatives can be susceptible to hydrolysis, especially under acidic conditions, to form the corresponding 2-hydroxyquinoxaline.[3] It is advisable to avoid prolonged exposure to acidic conditions and high temperatures during purification.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 2-Chloro-7-(trifluoromethyl)quinoxaline.

Issue 1: Poor Separation in Column Chromatography

Symptom: Co-elution of the product with impurities, resulting in broad or overlapping spots on TLC.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from impurities.

    • Solution: Systematically screen different solvent systems with varying polarities. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Gradually increase the proportion of the polar solvent.

  • Silica Gel Activity: The activity of the silica gel can affect separation.

    • Solution: Ensure you are using high-quality silica gel. If you suspect issues with activity, you can try deactivating the silica gel by adding a small percentage of water or triethylamine to the eluent, which can be particularly helpful if dealing with basic impurities.

  • Sample Overloading: Loading too much crude material onto the column can lead to poor separation.

    • Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.

Issue 2: Difficulty in Inducing Crystallization

Symptom: The compound oils out or remains in solution after cooling during recrystallization.

Possible Causes & Solutions:

  • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Solution: Systematically test a range of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures thereof).[4]

  • Presence of Impurities: High levels of impurities can inhibit crystal formation.

    • Solution: Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove gross impurities before attempting recrystallization.

  • Supersaturation: The solution may be supersaturated.

    • Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound, if available, can also induce crystallization.

Issue 3: Product Degradation During Purification

Symptom: Appearance of a new, more polar spot on TLC, corresponding to the 2-hydroxy derivative.

Possible Causes & Solutions:

  • Hydrolysis on Silica Gel: The slightly acidic nature of silica gel can sometimes promote the hydrolysis of the chloro group.

    • Solution: Neutralize the silica gel by preparing the slurry in an eluent containing a small amount of a non-nucleophilic base like triethylamine (0.1-1%).

  • Use of Protic Solvents at High Temperatures: Heating the compound in protic solvents (e.g., alcohols) for extended periods can lead to solvolysis.

    • Solution: If using a protic solvent for recrystallization, minimize the time the solution is kept at elevated temperatures.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general guideline for purifying 2-Chloro-7-(trifluoromethyl)quinoxaline using silica gel chromatography.

Materials:

  • Crude 2-Chloro-7-(trifluoromethyl)quinoxaline

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Thin-Layer Chromatography (TLC) plates (silica gel coated with F254 indicator)

  • Glass column, collection tubes, rotary evaporator

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., starting with 9:1 Hexane:Ethyl Acetate) to find a system that gives the desired product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the column.

  • Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution: Begin elution with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Data Presentation:

ParameterRecommended Value/Range
Silica Gel to Compound Ratio30:1 to 100:1 (w/w)
Starting Eluent System95:5 to 90:10 Hexane:Ethyl Acetate
Target Rf Value~0.3
Protocol 2: Purification by Recrystallization

This protocol outlines the steps for purifying 2-Chloro-7-(trifluoromethyl)quinoxaline by recrystallization.

Materials:

  • Crude 2-Chloro-7-(trifluoromethyl)quinoxaline

  • Various recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane)

  • Erlenmeyer flask, hot plate, filter paper, Buchner funnel

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in different solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent. Dry the crystals in a vacuum oven to remove any residual solvent.[2]

Visual Workflows

Purification Decision Workflow

PurificationWorkflow start Crude 2-Chloro-7-(trifluoromethyl)quinoxaline tlc_check TLC Analysis of Crude start->tlc_check column_chrom Column Chromatography tlc_check->column_chrom Multiple Impurities or Close Rf Values recrystallization Recrystallization tlc_check->recrystallization One Major Impurity or High Initial Purity pure_product Pure Product column_chrom->pure_product recrystallization->pure_product

Caption: Decision workflow for selecting the primary purification method.

Troubleshooting Recrystallization

RecrystallizationTroubleshooting start Recrystallization Attempt problem Problem Encountered start->problem oiling_out Compound Oils Out problem->oiling_out Oiling Out no_crystals No Crystals Form problem->no_crystals No Crystal Formation solution_oiling Re-dissolve in more solvent or switch to a less polar solvent. oiling_out->solution_oiling solution_no_crystals Scratch flask, add seed crystal, or concentrate solution slightly. no_crystals->solution_no_crystals

Caption: Troubleshooting common issues in recrystallization.

References

  • Bhattacharjee, A., et al. (2008). Synthesis and biological evaluation of novel 2-chloroquinoxaline derivatives. ResearchGate. Retrieved from [Link]

  • El-Gendy, M. A., et al. (2009). Synthesis and Chemical Behavior of 2-Chloro-3-(2''-Thienoylmethyl) Quinoxaline Towards Some Nucleophilic Reagents. ResearchGate. Retrieved from [Link]

  • Gomes, P. A. C., et al. (2021). Rejuvenating the[2][5][6]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation. PubMed Central. Retrieved from [Link]

  • Khan, I., et al. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Retrieved from [Link]

  • Li, Y., et al. (2021). Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. PubMed. Retrieved from [Link]

  • Makarov, V., et al. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. MDPI. Retrieved from [Link]

  • Myznikov, L. V., et al. (2007). Ligand-exchange chromatography of alpha-trifluoromethyl-alpha-amino acids on chiral sorbents. PubMed. Retrieved from [Link]

  • Ng, S. W. (2009). 2-Chloroquinoxaline. PubMed Central. Retrieved from [Link]

  • Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. PubMed. Retrieved from [Link]

  • Alcaide, B., et al. (2021). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. MDPI. Retrieved from [Link]

  • Wang, Z., et al. (2015). An immunoaffinity column for the selective purification of 3-methyl-quinoxaline-2-carboxylic acid from swine tissues and its determination by high-performance liquid chromatography with ultraviolet detection and a colloidal gold-based immunochromatographic assay. PubMed. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Retrieved from [Link]

  • Trefz, F. K., et al. (1987). Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. PubMed. Retrieved from [Link]

  • Ali, I., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. PubMed Central. Retrieved from [Link]

  • Sanna, P., et al. (1995). Quinoxaline chemistry. Part 7. 2-[aminobenzoates]- and 2-[aminobenzoylglutamate]-quinoxalines as classical antifolate agents. Synthesis and evaluation of in vitro anticancer, anti-HIV and antifungal activity. PubMed. Retrieved from [Link]

  • Kim, J. S., et al. (2009). Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities. PubMed. Retrieved from [Link]

  • MDPI. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved from [Link]

Sources

Technical Support Center: Process Development for 2-Chloro-7-(trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TSC-2024-QX-07 | Version: 2.1 | Status: Active Audience: Process Chemists, Scale-up Engineers, Medicinal Chemists

Introduction

Scaling up the synthesis of 2-Chloro-7-(trifluoromethyl)quinoxaline presents two distinct engineering and chemical challenges: regiocontrol during the formation of the quinoxaline core and thermal safety during the chlorination of the heterocyclic lactam.

This guide moves beyond bench-scale literature, focusing on the critical process parameters (CPPs) required to safely produce kilogram-scale batches with high isomeric purity (>98%).

Module 1: Regiocontrol & Ring Closure

The Core Problem: Isomer Distribution

The condensation of 4-(trifluoromethyl)benzene-1,2-diamine with ethyl glyoxalate is the industry-standard route. However, it inherently produces a mixture of two regioisomers:

  • 7-(trifluoromethyl)quinoxalin-2(1H)-one (Target)

  • 6-(trifluoromethyl)quinoxalin-2(1H)-one (Impurity)

This occurs because the diamine has two nucleophilic sites with distinct electronic properties. The amino group meta to the electron-withdrawing


 group is more nucleophilic than the amino group para to it.
Mechanism & Control Strategy

To maximize the yield of the 7-isomer, you must exploit the difference in nucleophilicity and the electrophilicity of the glyoxalate species.

  • Kinetic Control: The more nucleophilic meta-amine attacks the more electrophilic aldehyde carbon of the glyoxalate first.

  • Thermodynamic Control: The resulting Schiff base cyclizes to form the amide bond.

Troubleshooting Guide: Isomer Ratio
SymptomProbable CauseCorrective Action
High 6-isomer content (>15%) Non-polar solvent usage (e.g., Toluene) favors random collision.Switch to Ethanol/Water. Protic solvents stabilize the transition state for the desired pathway.
"Oiling out" of intermediate Incomplete cyclization or presence of uncyclized Schiff base.Reflux is critical. Ensure reaction reaches >75°C to drive the dehydration/cyclization step.
Low overall yield Oxidation of diamine starting material.Inert Atmosphere. Sparge solvents with

before addition. Diamines are air-sensitive.
Workflow Visualization: Regioselective Logic

RegioControl Start 4-CF3-1,2-Diaminobenzene + Ethyl Glyoxalate Solvent Solvent Selection Start->Solvent PathA Protic (EtOH/H2O) Stabilizes Polar TS Solvent->PathA Preferred PathB Aprotic (Toluene) No H-Bonding Guidance Solvent->PathB Avoid Mech Meta-NH2 attacks Aldehyde (Fastest) PathA->Mech ProdMix Mixture: 6- and 7-isomers (Requires Chromatography) PathB->ProdMix Prod7 Major Product: 7-CF3-quinoxalin-2-one (Precipitates) Mech->Prod7 Crystallization

Figure 1: Solvent influence on nucleophilic attack trajectory and final isomer ratios.

Module 2: Chlorination with (Scale-Up Hazards)

The Core Problem: Thermal Runaway

Converting the hydroxy-quinoxaline (tautomer of the lactam) to the chloro-derivative using Phosphorus Oxychloride (


) is a Class 4 Hazard  at scale. The reaction is deceptively dormant at low temperatures but exhibits a violent exotherm once the "induction period" breaks.
Critical Safety Protocol
  • The Vilsmeier Catalyst: Pure

    
     reacts slowly. You must  use catalytic DMF (N,N-Dimethylformamide). This forms the Vilsmeier-Haack reagent in situ, which is the active chlorinating species.
    
  • The Induction Trap:

    • Danger:[1][2] Adding all reagents at room temperature and then heating.

    • Result: The reaction accumulates unreacted Vilsmeier complex. When it reaches ~50°C, it triggers a massive, instantaneous exotherm that can overwhelm condenser capacity.

  • The Solution (Dosing Control):

    • Pre-heat the

      
      /Solvent mixture to 60-70°C.
      
    • Add the substrate (quinoxalinone) portion-wise OR add the catalyst (DMF) slowly to the hot mixture.

Troubleshooting Guide: Chlorination
IssueDiagnosticSolution
Reaction Stalls (<50% Conv.) "Black Tar" formation; active species decomposition.Add DMF Catalyst. Use 0.1 - 0.5 eq of DMF. Without it, the reaction requires dangerous temperatures (>100°C).
Sudden Pressure Spike HCl gas evolution is non-linear.Scrubber Sizing. Ensure caustic scrubber is sized for peak gas evolution, not average.
Product is Purple/Black Polymerization of impurities.Use Co-Solvent. Dilute with Acetonitrile or Toluene (3-5 volumes) to buffer thermal hotspots.
Workflow Visualization: Safety Loop

ChlorinationSafety Setup Reactor Setup: POCl3 + Substrate Decision Heating Strategy Setup->Decision Unsafe Heat from RT (All-in) Decision->Unsafe High Risk Safe Hot Addition (Dosing) Decision->Safe Recommended Runaway Accumulation -> THERMAL RUNAWAY Unsafe->Runaway Control Controlled HCl Release & Exotherm Safe->Control Quench Inverse Quench (Pour Reaction into Ice/Water) Control->Quench

Figure 2: Thermal safety decision tree for POCl3 chlorination.

Module 3: Workup & Isolation

The Core Problem: Hydrolysis & Yield Loss

The 2-chloro-quinoxaline bond is labile. If the quench is too hot or too acidic for too long, it will hydrolyze back to the starting material (quinoxalinone), ruining the batch.

Optimized Protocol: The "Inverse Quench"

Never add water to the reaction vessel. The exotherm will vaporize the solvent and potentially rupture the vessel.

  • Cool the reaction mass to 20-25°C.

  • Prepare a separate vessel with Ice/Water (and optionally

    
     to buffer pH).
    
  • Transfer the reaction mass slowly into the agitated water.

  • Temperature Limit: Keep the quench pot <15°C.

  • Filtration: The product usually precipitates as a beige solid. Filter immediately. Do not let it stir in acidic water overnight.

Frequently Asked Questions (FAQs)

Q: Can I use Thionyl Chloride (


) instead of 

?

A: generally, No.


 is less reactive for this specific heterocyclic transformation. While it works for carboxylic acids, the tautomeric -OH of a quinoxaline requires the higher "oxyphilicity" of phosphorus to drive the leaving group formation.

Q: How do I separate the 6-isomer if it forms?

A: If you have a mixture (e.g., 90:10), avoid column chromatography. Recrystallize the crude solid from hot Ethanol or Methanol . The 7-trifluoromethyl isomer is typically less soluble and will crystallize out first. Filter while warm to remove the enriched 6-isomer mother liquor.

Q: The product turns red upon drying. Why?

A: This indicates residual acid (


 or 

) trapped in the crystal lattice. The product is acid-sensitive. Ensure the final wash of the filter cake is with a mild base (

) followed by water until the filtrate is neutral.

References

  • Regioselectivity in Quinoxaline Synthesis

    • S. A. Kavin et al. "Regioselective synthesis of 7-substituted quinoxalin-2(1H)-ones." Tetrahedron Letters, 2012.[3]

    • Explains the nucleophilicity differences in 4-substituted-1,2-diaminobenzenes.
  • POCl3 Safety & Scale-up

    • Org.[4][5][6] Process Res. Dev. "Safety Evaluation of the Vilsmeier-Haack Reaction."[7]

    • Details the thermal hazards and induction periods of chlorin
  • General Quinoxaline Process Chemistry

    • Patents: See US Patent 2010/0168128 for analogous synthesis of trifluoromethyl-quinoxalines used in kinase inhibitors.
    • BenchChem Protocols: (Analogous chemistry for chlorination handling).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Chloro-7-(trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise and unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of 2-Chloro-7-(trifluoromethyl)quinoxaline, a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the quinoxaline scaffold in pharmacologically active molecules.[1][2] We will explore its characterization, focusing on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy and providing a comparative overview of complementary analytical techniques.

The Quinoxaline Core: A Privileged Scaffold

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that form the central structure of numerous biologically active molecules.[2] Their diverse pharmacological applications, including antimicrobial, antiviral, and anticancer activities, have established them as a "privileged scaffold" in drug discovery. The introduction of a chloro group and a trifluoromethyl moiety is a common strategy to modulate the physicochemical and pharmacological properties of such scaffolds. The chlorine atom can act as a leaving group for further functionalization, while the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability.

¹H NMR Spectroscopy: A Primary Tool for Structural Elucidaion

¹H NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of proton signals, we can deduce the connectivity and spatial arrangement of atoms within a molecule.

Predicted ¹H NMR Spectrum of 2-Chloro-7-(trifluoromethyl)quinoxaline

The structure and numbering of 2-Chloro-7-(trifluoromethyl)quinoxaline are shown below:

Caption: Structure of 2-Chloro-7-(trifluoromethyl)quinoxaline with atom numbering.

The predicted ¹H NMR spectral data is summarized in the table below. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom, the trifluoromethyl group, and the nitrogen atoms in the quinoxaline ring. Aromatic protons generally experience deshielding, causing them to appear at higher chemical shifts (downfield).[4]

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-3~8.8s-The proton at C-3 is a singlet as it has no adjacent protons. It is expected to be the most downfield proton due to its proximity to two nitrogen atoms and the chloro-substituted carbon.
H-5~8.2dJ ≈ 9.0This proton is ortho to a nitrogen atom and will appear as a doublet due to coupling with H-6.
H-6~7.9ddJ ≈ 9.0, 2.0H-6 will be a doublet of doublets due to ortho coupling with H-5 and a smaller meta coupling with H-8.
H-8~8.4dJ ≈ 2.0H-8 is adjacent to the electron-withdrawing trifluoromethyl group and will be shifted downfield. It will appear as a doublet due to meta coupling with H-6.

A Comparative Guide to Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive structural confirmation relies on the synergistic use of multiple analytical techniques. Below is a comparison of ¹H NMR with other relevant methods for the analysis of 2-Chloro-7-(trifluoromethyl)quinoxaline.

¹³C NMR Spectroscopy

Principle: Similar to ¹H NMR, ¹³C NMR spectroscopy probes the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their electronic environment.

Expected Data for 2-Chloro-7-(trifluoromethyl)quinoxaline:

  • Aromatic Carbons: Resonances are expected in the range of δ 120-150 ppm.

  • Carbon Bearing Chlorine (C-2): This carbon will be significantly deshielded and is expected to appear around δ 150-155 ppm.

  • Carbon Bearing the Trifluoromethyl Group (C-7): This carbon will show a characteristic quartet due to coupling with the three fluorine atoms (¹JCF ≈ 30-40 Hz) and will be found in the aromatic region.

  • Trifluoromethyl Carbon: The CF₃ carbon itself will appear as a quartet with a large one-bond carbon-fluorine coupling constant (¹JCF ≈ 270-280 Hz).

Comparison with ¹H NMR:

  • Complementary Information: Provides direct information about the carbon framework, including quaternary carbons not visible in ¹H NMR.

  • Lower Sensitivity: The natural abundance of ¹³C is only 1.1%, making it significantly less sensitive than ¹H NMR.

¹⁹F NMR Spectroscopy

Principle: ¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance.

Expected Data for 2-Chloro-7-(trifluoromethyl)quinoxaline:

  • A single resonance, a singlet, is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift for a CF₃ group on an aromatic ring is typically in the range of δ -60 to -70 ppm (relative to CFCl₃).[5]

Comparison with ¹H NMR:

  • High Specificity: Provides direct evidence for the presence and electronic environment of the trifluoromethyl group.

  • Simplified Spectra: Often provides simpler spectra than ¹H NMR, especially for complex molecules.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. Fragmentation patterns can offer clues about the molecular structure.[6][7][8]

Expected Data for 2-Chloro-7-(trifluoromethyl)quinoxaline:

  • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of chlorine, there will be an isotopic pattern with a prominent M+2 peak approximately one-third the intensity of the M⁺ peak, characteristic of a single chlorine atom.

  • Fragmentation: Common fragmentation pathways for such molecules may include the loss of a chlorine atom (M-Cl)⁺, the loss of a trifluoromethyl radical (M-CF₃)⁺, and the cleavage of the quinoxaline ring.[9] The loss of difluorocarbene (:CF₂) from the trifluoromethyl group is also a possible fragmentation pathway observed in some trifluoromethyl-substituted heterocycles.[9]

Comparison with ¹H NMR:

  • Molecular Weight Information: Directly provides the molecular weight, which is not available from NMR.

  • Structural Ambiguity: Fragmentation patterns can sometimes be complex and may not lead to an unambiguous structure without supporting data from other techniques like NMR.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful separation technique used to separate, identify, and quantify components in a mixture. For a pure compound, it can be used to assess purity and determine its retention time under specific conditions.

Typical HPLC Method for Quinoxaline Derivatives:

  • Column: A reversed-phase C18 column is commonly used for the separation of quinoxaline derivatives.[10][11]

  • Mobile Phase: A gradient elution with acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid, is typically employed.[10][11]

  • Detection: UV detection is suitable for quinoxaline derivatives due to their aromatic nature.

Comparison with ¹H NMR:

  • Purity Assessment: HPLC is superior for quantifying the purity of a sample.

  • No Direct Structural Information: HPLC provides no direct information about the molecular structure, only its retention behavior and purity.

Experimental Protocols

To ensure the acquisition of high-quality and reliable data, adherence to standardized experimental protocols is paramount.

¹H NMR Sample Preparation and Acquisition

G cluster_0 Sample Preparation cluster_1 NMR Acquisition A Weigh 5-10 mg of 2-Chloro-7-(trifluoromethyl)quinoxaline B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) A->B C Add internal standard (e.g., TMS) B->C D Transfer to a clean, dry 5 mm NMR tube C->D E Insert sample into the NMR spectrometer D->E F Lock and shim the spectrometer E->F G Acquire ¹H NMR spectrum F->G H Process the data (Fourier transform, phase correction, and baseline correction) G->H

Caption: Workflow for ¹H NMR sample preparation and data acquisition.

Causality Behind Experimental Choices:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for many organic compounds due to its good dissolving power and relatively clean spectral window. The choice of solvent can influence chemical shifts, so consistency is key.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H NMR (δ = 0.00 ppm), ensuring accurate chemical shift calibration.

  • Locking and Shimming: The deuterium signal from the solvent is used to "lock" the magnetic field, compensating for any drift. Shimming is the process of optimizing the homogeneity of the magnetic field across the sample to obtain sharp, well-resolved peaks.

A Note on 2D NMR Techniques

For more complex structures or to unambiguously assign all protons and carbons, two-dimensional (2D) NMR experiments are invaluable. Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range (2-3 bond) correlations between protons and carbons.

G cluster_0 1D NMR cluster_1 2D NMR HNMR ¹H NMR COSY COSY (¹H-¹H Correlation) HNMR->COSY Identifies coupled proton networks HSQC HSQC (¹H-¹³C Direct Correlation) HNMR->HSQC Assigns protons to their attached carbons HMBC HMBC (¹H-¹³C Long-Range Correlation) HNMR->HMBC Connects molecular fragments CNMR ¹³C NMR CNMR->HSQC CNMR->HMBC

Caption: Relationship between 1D and 2D NMR experiments for structure elucidation.

Conclusion

The structural analysis of 2-Chloro-7-(trifluoromethyl)quinoxaline relies on a multi-technique approach, with ¹H NMR serving as the primary tool for elucidating the proton framework. By combining the predictive power of ¹H NMR with the complementary data from ¹³C NMR, ¹⁹F NMR, mass spectrometry, and HPLC, researchers can achieve a comprehensive and unambiguous characterization of this and other novel chemical entities. This rigorous analytical workflow is essential for advancing drug discovery and development programs.

References

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoxaline on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Rishi, S., et al. (2025). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry, [Volume], 378-383. Retrieved from [Link]

  • Heterocyclic Letters. (n.d.). Synthesis and biological activity studies of quinoxaline derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Agilent. (2021, December 16). How Do I Choose? A guide to HPLC column selection. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link]

  • Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6). Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3 and 5. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from [Link]

  • MDPI. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 27(15), 4936. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-chloroquinoxaline. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Column Technical Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. Retrieved from [Link]

  • YouTube. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]

  • PubMed. (2005). Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. Magnetic Resonance in Chemistry, 43(6), 481-486. Retrieved from [Link]

  • Google Patents. (n.d.). HU212967B - Process for producing 7-chloro-quinaldine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 238938, 2-Chloroquinoxaline. Retrieved from [Link]

  • TIJER. (n.d.). A REVIEW ON MEDICINAL AND STRUCTURAL ACTIVITY OF QUINOXALINE MOIETY. Retrieved from [Link]

  • Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. Molecules, 27(3), 850. Retrieved from [Link]

  • National Bureau of Standards. (n.d.). Mass spectra of fluorocarbons. Retrieved from [Link]

  • YouTube. (2022, October 24). mass spectra - fragmentation patterns. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Physical Chemistry: An Indian Journal, 13(2). Retrieved from [Link]

  • ResearchGate. (n.d.). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. Retrieved from [Link]

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of 2-Chloro-7-(trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-Chloro-7-(trifluoromethyl)quinoxaline , a critical pharmacophore in the development of antiviral and anticancer therapeutics. Unlike standard spectral libraries which may lack specific regioisomer data, this guide synthesizes mechanistic principles with comparative analysis to assist in the structural validation of this compound. We compare its performance and diagnostic signatures against key alternatives: its structural isomer (6-trifluoromethyl) and the non-fluorinated parent scaffold.

Chemical Identity & Physicochemical Baseline

Before interpreting the mass spectrum, the analyst must establish the theoretical baseline. The interplay between the chlorine isotope signature and the electron-withdrawing trifluoromethyl group is the defining feature of this spectrum.

PropertySpecification
IUPAC Name 2-Chloro-7-(trifluoromethyl)quinoxaline
Molecular Formula

Exact Mass (Monoisotopic) 232.0015 Da (

)
Isotope Pattern Distinctive 3:1 ratio at M (232) and M+2 (234) due to Chlorine.
Key Moieties Quinoxaline (1,4-benzodiazine) core, labile C2-Chlorine, stable C7-Trifluoromethyl.

Experimental Methodology: Self-Validating Protocol

To obtain reproducible fragmentation data, the following GC-MS (Electron Ionization) protocol is recommended. This workflow is designed to minimize thermal degradation while ensuring sufficient energy for diagnostic fragmentation.

Sample Preparation[1]
  • Solvent: Dichloromethane (DCM) or Methanol (HPLC grade). Avoid acetone (potential for adducts).

  • Concentration: 10 µg/mL (trace analysis mode) to 100 µg/mL (scan mode).

  • Validation Step: Inject a blank solvent run immediately prior to sample to confirm no carryover of quinoxaline analogues.

Instrument Parameters (GC-MS EI)
  • Inlet Temperature: 250°C (High enough to volatilize, low enough to prevent CF3 defluorination).

  • Ion Source: Electron Ionization (EI) at 70 eV.[1]

  • Mass Range: m/z 40 – 300.

  • Transfer Line: 280°C.

Expert Insight: Quinoxalines are nitrogen-rich heterocycles.[1][2] If using LC-MS (ESI), expect the


 at m/z 233. However, EI is preferred for structural elucidation due to richer fragmentation data.

Fragmentation Analysis & Mechanistic Pathways

The fragmentation of 2-Chloro-7-(trifluoromethyl)quinoxaline is driven by the stability of the aromatic core and the lability of the C-Cl bond.

The Molecular Ion Cluster (m/z 232/234)

The spectrum is anchored by the molecular ion (


).
  • Observation: A strong signal at m/z 232 accompanied by a peak at m/z 234 with approximately 33% intensity.

  • Causality: This confirms the presence of a single chlorine atom. The stability of the quinoxaline ring typically preserves the

    
     as a prominent peak (often the base peak).
    
Primary Fragmentation: Dechlorination (m/z 197)

The most diagnostic event is the loss of the chlorine radical (


).
  • Transition:

    
    .
    
  • Mechanism: Homolytic cleavage of the

    
     bond. The resulting cation (
    
    
    
    ) is stabilized by resonance within the diazanaphthalene system.
  • Validation: The disappearance of the 3:1 isotope pattern in the m/z 197 fragment confirms the loss of chlorine.

Secondary Pathways: Ring Collapse & Defluorination

Following the loss of chlorine, the molecule undergoes skeletal rearrangement:

  • Loss of HCN (Hydrogen Cyanide): Common for N-heterocycles.

    • 
       (Loss of 27 Da).
      
    • This involves the cleavage of the pyrazine ring, typically ejecting

      
       fragments.
      
  • Trifluoromethyl Degradation:

    • While the

      
       bond is strong, high-energy collisions can lead to the loss of 
      
      
      
      (m/z 213 from parent) or
      
      
      carbene species, though these are usually lower abundance than the Cl loss.
Visualizing the Pathway

The following diagram illustrates the logical flow of fragmentation, distinguishing between major (high probability) and minor pathways.

FragmentationPathway cluster_legend Legend M Molecular Ion [M]+. m/z 232 (100%) m/z 234 (32%) Frag_Cl [M - Cl]+ m/z 197 (Base Peak Candidate) M->Frag_Cl - Cl (35) Frag_F [M - F]+ m/z 213 M->Frag_F - F (19) Frag_HCN [M - Cl - HCN]+ m/z 170 Frag_Cl->Frag_HCN - HCN (27) Frag_Ring Ring Opening (C6H3F3 Fragment) m/z ~145 Frag_HCN->Frag_Ring Skeletal Collapse key Solid Arrow: Major Pathway Dashed Arrow: Minor Pathway

Figure 1: Proposed EI-MS fragmentation pathway for 2-Chloro-7-(trifluoromethyl)quinoxaline.

Comparative Analysis: Alternatives & Isomers

Differentiation between the target compound and its "alternatives" (isomers or analogues) is the most challenging aspect of the analysis.

Comparison with 2-Chloro-6-(trifluoromethyl)quinoxaline (Regioisomer)

The 6-isomer is the most likely impurity or alternative product in synthesis.

  • Mass Spectrum: Virtually identical m/z values (232, 197, 170).

  • Differentiation Strategy:

    • Intensity Ratios: The 2-Cl position is chemically equivalent in both, but the 7-CF3 (meta to N4) vs. 6-CF3 (para to N4) creates subtle electronic differences. The 7-isomer often shows a slightly more stable

      
       ion due to resonance effects relative to the ring nitrogens.
      
    • Retention Time (The Gold Standard): MS alone is often insufficient. On a non-polar column (e.g., HP-5MS), the isomers typically separate by < 0.5 minutes.

    • Recommendation: Use a reference standard mix to establish relative retention times (RRT).

Comparison with 2-Chloroquinoxaline (Parent Scaffold)

This comparison validates the successful incorporation of the CF3 group.

Feature2-Chloroquinoxaline (Parent)2-Chloro-7-(CF3)quinoxaline (Target)Diagnostic Value
Molecular Ion m/z 164/166m/z 232/234Shift of +68 Da confirms CF3 addition.
Base Fragment m/z 129 (

)
m/z 197 (

)
Consistent loss of Cl, mass shifted.
Low Mass Region Prominent m/z 102 (Benzyne)Prominent m/z 170Target retains CF3 on the ring fragment.
Performance Summary
  • Sensitivity: High. The nitrogen atoms facilitate efficient ionization in both EI and ESI modes.

  • Selectivity: Moderate. Requires chromatographic separation from regioisomers.

  • Stability: The CF3 group is robust; defluorination is not a dominant pathway compared to dechlorination.

References

  • General Quinoxaline Fragmentation

    • Title: Mass Spectra of Quinoxalines.
    • Source: NIST Chemistry WebBook, SRD 69.
    • URL:[Link]

  • Synthesis & Characterization Context

    • Title: Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides.
    • Source: National Institutes of Health (NIH) / Molecules.
    • URL:[Link]

  • Mechanistic Principles (Halogen Loss)

    • Title: Interpretation of Mass Spectra of Organic Compounds (Benzene Deriv
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Isomer Differentiation Strategies

    • Title: Differentiation of Regioisomeric Quinoxalines by Mass Spectrometry.
    • Source: Journal of Mass Spectrometry (General Reference Context).
    • URL:[Link]

Sources

A Comparative Guide to the X-ray Crystallography of 2-Chloro-7-(trifluoromethyl)quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for this purpose, providing unequivocal data on atomic connectivity, conformation, and intermolecular interactions.[1][2][3][4] This guide offers a comparative analysis and detailed protocols for the crystallographic study of 2-Chloro-7-(trifluoromethyl)quinoxaline derivatives, a class of compounds of significant interest in medicinal chemistry.

The quinoxaline scaffold is a key pharmacophore found in numerous biologically active compounds, including anticancer, antimalarial, and antibacterial agents.[5] The introduction of a chloro group at the 2-position and a trifluoromethyl (-CF3) group at the 7-position can profoundly influence the molecule's physicochemical and biological properties. The -CF3 group, in particular, is a valuable addition in drug design, often enhancing metabolic stability, lipophilicity, and binding affinity.[6][7] Understanding how these substituents affect the crystal packing and solid-state conformation is crucial for rational drug design and polymorphism screening.

Comparative Crystallographic Analysis: The Influence of Halogen and Trifluoromethyl Groups

To illustrate the crystallographic nuances of this class of compounds, we will compare the crystal structure of the parent 2-chloroquinoxaline with a representative derivative, 2-Chloro-7-(trifluoromethyl)quinoxaline. While a public crystal structure for the exact target derivative is not available, we can extrapolate key comparative points based on known structures of similar compounds.

The crystal packing of small organic molecules is governed by a delicate balance of non-covalent interactions, including hydrogen bonds, π-π stacking, and halogen bonds.[8][9][10] In the known crystal structure of 2-chloroquinoxaline, the planar molecules arrange in a manner suggesting weak Cl⋯Cl interactions, which contribute to the formation of a supramolecular chain.[5][11]

The introduction of a -CF3 group is expected to introduce several key changes to the crystal packing:

  • Steric Hindrance : The bulky -CF3 group will alter the planarity and overall shape of the molecule, likely disrupting the simple packing observed in the parent compound.

  • Weak Hydrogen Bonds : The highly electronegative fluorine atoms can act as weak hydrogen bond acceptors, forming C–H⋯F interactions.

  • Dipole-Dipole Interactions : The strong dipole of the C-F bonds will introduce significant electrostatic interactions, influencing the relative orientation of molecules in the crystal lattice.

  • Halogen-Halogen Interactions : The presence of both chlorine and fluorine atoms may lead to complex halogen bonding networks (e.g., C-Cl⋯F-C or C-F⋯F-C), which are known to be important in crystal engineering.[12][13]

These new interactions often lead to more complex and sometimes less predictable packing motifs compared to the unsubstituted parent compound.

Below is a table comparing the published crystallographic data for 2-chloroquinoxaline with hypothetical but realistic data for its 7-(trifluoromethyl) derivative, based on trends observed in similar structures.

Parameter 2-Chloroquinoxaline (Actual) [11]2-Chloro-7-(trifluoromethyl)quinoxaline (Hypothetical) Commentary
Formula C₈H₅ClN₂C₉H₄ClF₃N₂Addition of CF₃ group.
Crystal System MonoclinicOrthorhombicThe increased molecular complexity and different packing forces could lead to a higher symmetry space group.
Space Group P2₁/nPca2₁A non-centrosymmetric space group is possible, which can have implications for certain physical properties.
Unit Cell Volume (ų) 731.82~950A significant increase is expected due to the volume of the -CF₃ group.
Density (g/cm³) 1.494~1.75The higher mass of fluorine atoms typically leads to a denser crystal.
Key Intermolecular Interactions Weak Cl⋯Cl interactions, π-π stackingC-H⋯F hydrogen bonds, Cl⋯N interactions, potential F⋯F contactsThe -CF₃ group introduces a wider variety of strong and weak intermolecular forces.[14]
Disorder Not reportedPotential rotational disorder of the -CF₃ groupTrifluoromethyl groups are known to exhibit rotational disorder in crystal structures due to their high symmetry and low rotational energy barrier.[15]

Experimental Protocols & Methodologies

Achieving high-quality crystals suitable for SCXRD is often the most challenging step.[2] The protocols provided here are based on established methods for small, aromatic molecules and offer a robust starting point.

Diagram of the Crystallographic Workflow

The overall process from receiving a synthesized compound to final structure analysis is outlined below.

workflow Figure 1. Single-Crystal X-ray Crystallography Workflow cluster_synthesis Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement synthesis Receive Purified Compound crystallization Crystallization Screening synthesis->crystallization Dissolve in appropriate solvents harvest Harvest & Mount Crystal crystallization->harvest Identify suitable single crystal diffraction X-ray Diffraction Experiment harvest->diffraction Mount on diffractometer reduction Data Reduction & Integration diffraction->reduction Collect diffraction frames solve Structure Solution (e.g., SHELXT) reduction->solve Generate reflection file (hkl) refine Structure Refinement (e.g., SHELXL) solve->refine Generate initial structural model validate Validation & Deposition (CIF) refine->validate Refine atomic positions, displacement parameters

Sources

A Comparative Guide to the Kinase Docking Profiles of 2-Chloro-7-(trifluoromethyl)quinoxaline and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quinoxaline scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities, particularly as protein kinase inhibitors. This guide provides an in-depth comparative analysis of the docking studies of 2-Chloro-7-(trifluoromethyl)quinoxaline and its structural analogs against a panel of therapeutically relevant kinase targets. By synthesizing computational data with experimental findings, we aim to offer a valuable resource for researchers engaged in the development of novel kinase inhibitors.

The Rationale for Targeting Kinases with Quinoxaline Derivatives

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinase inhibitors have become a major class of therapeutic agents. Quinoxaline derivatives, with their planar, nitrogen-containing heterocyclic structure, are well-suited to interact with the ATP-binding pocket of kinases, often forming key hydrogen bonds and hydrophobic interactions that are crucial for potent inhibition. The substituent at the 7-position, such as a trifluoromethyl group, can significantly influence the electronic properties and binding affinity of the molecule.

Comparative Docking Studies: Unveiling Binding Affinities and Interactions

While direct and comprehensive docking studies for 2-Chloro-7-(trifluoromethyl)quinoxaline across a wide array of kinases are not extensively published, a wealth of data exists for structurally related quinoxaline derivatives. This section compares the predicted binding efficacy of these analogs against prominent kinase targets and contrasts them with established inhibitors.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Its aberrant activation is a key driver in several cancers. Docking studies of quinoxaline derivatives against EGFR have demonstrated their potential as potent inhibitors.

One study explored a series of novel quinoxaline derivatives and performed molecular docking against the EGFR receptor (PDB ID: 4HJO). The results indicated that these compounds bind effectively within the ATP-binding site, with some derivatives showing promising IC50 values in the low micromolar range against various cancer cell lines. For instance, a synthesized quinoxaline derivative displayed an excellent IC50 value of 3.20 ± 1.32 µM against the HeLa cell line. In comparison, established EGFR inhibitors such as Gefitinib and Erlotinib exhibit strong binding affinities. A reverse docking approach for gefitinib showed a docking score of -6.818 and a binding energy of -77.11 kcal/mol with the mutant EGFR kinase domain (PDB ID: 3UG2). Erlotinib has been shown to bind to both the active and inactive conformations of the EGFR tyrosine kinase domain, with a Glide score of -9.34 kcal/mol for the active state.

Compound/AnalogKinase Target (PDB ID)Docking Score (kcal/mol)IC50Key Interacting ResiduesReference
Quinoxaline Derivative (IVd)EGFR (4HJO)-3.20 ± 1.32 µM (HeLa)Not specified
Gefitinib EGFR (3UG2)-6.818-Met793, Asp800
Erlotinib EGFR (active)-9.34 (Glide Score)-Met769
c-Met Kinase

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor cell proliferation, survival, and metastasis. Quinoxaline derivatives have been investigated as inhibitors of c-Met kinase. A study focused on the docking of a set of quinoxalines to predict their binding conformations and explain their biological activities against c-Met. Another study identified a potent c-Met inhibitor with an IC50 of 2.27 nM. For comparison, Crizotinib , a dual inhibitor of c-Met and ALK, is a well-established therapeutic agent. Docking studies of Crizotinib with c-Met (PDB ID: 2WGJ) have been instrumental in understanding its binding mode. Cabozantinib is another potent inhibitor of c-Met and VEGFR2, with a reported IC50 of 1.3 nM for c-Met.

Compound/AnalogKinase TargetDocking Score (kcal/mol)IC50Key Interacting ResiduesReference
Quinoxaline Derivativesc-Met-VariedNot specified
Crizotinib c-Met (2WGJ)-8 nM (cell IC50)Not specified
Cabozantinib c-Met-1.3 nMNot specified
Apoptosis Signal-Regulating Kinase 1 (ASK1)
Compound/AnalogKinase TargetDocking Score (kcal/mol)IC50Key Interacting ResiduesReference
Dibromo-substituted quinoxalineASK1-30.17 nMNot specified
Selonsertib (GS-4997) ASK1-pIC50 of 8.3Binds to catalytic domain

Experimental Protocols: A Guide to Robust Molecular Docking Studies

To ensure the scientific integrity and reproducibility of docking studies, a well-defined and validated protocol is paramount. The following section outlines a generalized, yet comprehensive, workflow for conducting molecular docking of kinase inhibitors.

I. Preparation of the Receptor and Ligand
  • Receptor Preparation :

    • Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB). For example, EGFR (PDB ID: 4HJO) or c-Met (PDB ID: 2WGJ).

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and assign appropriate atom types and charges using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.

    • Define the binding site or grid box around the active site, typically centered on the co-crystallized ligand's position.

  • Ligand Preparation :

    • Draw the 2D structure of 2-Chloro-7-(trifluoromethyl)quinoxaline and other ligands of interest using chemical drawing software.

    • Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign appropriate atom types and charges.

II. Molecular Docking Simulation
  • Docking Algorithm Selection :

    • Choose a suitable docking program such as AutoDock Vina, Glide, or GOLD. These programs utilize different algorithms (e.g., Lamarckian genetic algorithm in AutoDock) to explore the conformational space of the ligand within the receptor's binding site.

  • Execution of Docking :

    • Run the docking simulation with the prepared receptor and ligands. The program will generate a series of possible binding poses for each ligand, ranked by a scoring function.

III. Analysis and Validation of Docking Results
  • Pose Analysis :

    • Visualize the top-ranked docking poses and analyze the molecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the key amino acid residues in the kinase's active site.

  • Validation :

    • Redocking : A crucial validation step is to dock the co-crystallized ligand back into its receptor. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.

    • Correlation with Experimental Data : Compare the docking scores with experimental binding affinities (e.g., Ki, IC50) for a series of known inhibitors. A good correlation provides confidence in the docking protocol's predictive power.

docking_workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis & Validation Receptor Receptor Preparation (PDB Structure) Docking Molecular Docking (e.g., AutoDock Vina) Receptor->Docking Ligand Ligand Preparation (2D to 3D) Ligand->Docking Analysis Pose Analysis & Interaction Mapping Docking->Analysis Validation Protocol Validation (Redocking, RMSD) Analysis->Validation

Caption: A generalized workflow for molecular docking studies of kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

The analysis of various quinoxaline derivatives provides valuable structure-activity relationship (SAR) insights. For instance, the nature and position of substituents on the quinoxaline ring can dramatically affect kinase inhibitory activity. Studies have shown that the presence of a secondary amine at the third position of the quinoxaline ring can increase activity, while primary and tertiary amines may decrease it. Furthermore, the electronic nature of substituents, such as the electron-withdrawing trifluoromethyl group at the 7-position, can modulate the binding affinity and selectivity of the compound.

sar_relationship cluster_scaffold Quinoxaline Scaffold cluster_substituents Substituent Effects cluster_activity Biological Activity Scaffold Core Quinoxaline Structure Activity Kinase Inhibitory Activity (IC50) Scaffold->Activity Modulated by R_group Substituents (R) (e.g., -CF3, -Cl) R_group->Activity Influences Position Substitution Position (e.g., C2, C7) Position->Activity Determines

Caption: The relationship between the quinoxaline scaffold, its substituents, and kinase inhibitory activity.

Conclusion

This comparative guide underscores the potential of 2-Chloro-7-(trifluoromethyl)quinoxaline and its analogs as a promising scaffold for the design of novel kinase inhibitors. The docking studies, supported by experimental data on related compounds, reveal favorable binding interactions with key oncogenic kinases such as EGFR and c-Met, as well as the stress-related kinase ASK1. The provided experimental protocol for molecular docking serves as a robust framework for researchers to conduct their own in-silico investigations with high scientific rigor. Future work should focus on the synthesis and in-vitro testing of 2-Chloro-7-(trifluoromethyl)quinoxaline against a broad panel of kinases to validate these computational predictions and further elucidate its therapeutic potential.

References

  • Gefitinib, an EGFR tyrosine kinase inhibitor, is used as FDA approved drug in breast cancer and non- small cell lung cancer treatment. However, this drug has certain side effects and complications for which the underlying molecular mechanisms are not well understood. By systems biology based in silico analysis, we identified off-targets of gefitinib that might explain side effects of this drugs. The crystal structure of EGFR-gefitinib complex was used for binding pocket similarity searches

A Comparative Guide to the Efficacy of 2-Substituted Quinoxalines: Structure-Activity Relationships and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

The quinoxaline scaffold, a fused heterocycle of benzene and pyrazine rings, represents a "privileged" structure in medicinal chemistry.[1] Its derivatives are known to exhibit a vast array of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and kinase inhibitory effects.[2][3] The versatility of the quinoxaline core lies in its susceptibility to functionalization at various positions, with the C2 and C3 positions being particularly critical for modulating biological efficacy.[4] This guide provides a comparative analysis of the efficacy of different 2-substituted quinoxaline derivatives, focusing on their structure-activity relationships (SAR) and performance in key biological assays, to inform rational drug design and development.

The Strategic Importance of the 2-Position in Quinoxaline Scaffolds

While substitutions at multiple points on the quinoxaline ring can influence activity, the 2-position is a primary site for introducing diverse chemical moieties to tune the compound's pharmacological profile. The nature of the substituent at this position directly impacts the molecule's interaction with biological targets, influencing its potency, selectivity, and mechanism of action.[2] Our analysis will delve into how specific substituent choices at the C2 position drive efficacy across different therapeutic areas.

Comparative Efficacy in Oncology

Quinoxaline derivatives are extensively studied for their potential as anticancer agents, acting through various mechanisms including kinase inhibition, topoisomerase inhibition, and induction of apoptosis.[5][6] The substituent at the 2-position is a pivotal determinant of their cytotoxic activity.

  • Aryl and Heteroaryl Substituents: The introduction of an aryl or heteroaryl group at the C2 position is a common and effective strategy. The electronic properties of this ring system are crucial. For instance, studies have shown that electron-releasing groups (e.g., -OCH3) on a 2-phenyl ring can enhance anticancer activity, whereas electron-withdrawing groups (e.g., -Cl, -F) may decrease it.[2]

  • Role of Specific Functional Groups: The presence of a hydroxyl (-OH) group on a 2-phenyl substituent has been identified as critical for antiproliferative activity in certain analogs.[6] Its acylation or replacement can lead to a substantial reduction in efficacy.[6]

  • Hybrid Scaffolds: Combining the quinoxaline core with other biologically active scaffolds, such as coumarin, at the 2-position has yielded hybrid molecules with potent antiproliferative activity against breast cancer cells (MCF-7).[6][7]

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected 2-substituted quinoxaline derivatives against various human cancer cell lines, demonstrating the impact of the C2-substituent on cytotoxic potency.

Compound IDC2-SubstituentCancer Cell LineIC50 (µM)Reference
VIIIc (structure not specified)HCT116 (Colon)-[5]
6k (structure not specified)MCF-7 (Breast)6.93 ± 0.4[8]
11 (structure not specified)Multiple0.81 - 2.91[9]
13 (structure not specified)Multiple0.81 - 2.91[9]
3a 5-bromo-2-hydroxy-phenylMCF-7 (Breast)12.74[6]
3b 8-methoxy-coumarin-3-ylMCF-7 (Breast)1.85 ± 0.11[7]
7c Bisfuranylurea analogMultiplelow micromolar[1]

Note: Specific structures for some compounds are detailed in the cited literature. This table illustrates the range of potencies achieved through C2 modification.

Compound VIIIc was noted for its ability to induce cell cycle arrest at the G2/M phase.[5] Similarly, compound 3b was found to significantly suppress topoisomerase II enzyme activity, a key target in cancer therapy.[6][7] These findings highlight that the C2 substituent not only governs potency but also the mechanistic pathway of anticancer action.

Comparative Efficacy as Kinase Inhibitors

Many of the anticancer effects of quinoxalines are attributed to their ability to inhibit protein kinases, which are central to cell signaling, proliferation, and survival.[5] The quinoxaline scaffold can act as a selective ATP-competitive inhibitor for various kinases.[5]

  • Pim Kinase Inhibition: For inhibiting Pim-1/2 kinases, a quinoxaline-2-carboxylic acid scaffold has been identified as a potent lead.[10][11] A key interaction is a salt bridge formed between the carboxylate function at the C2 position and a lysine residue (Lys67) in the ATP-binding pocket of the kinase.[10]

  • EGFR and VEGFR-2 Inhibition: Certain 2-substituted quinoxalines have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][9] Compound 13 showed potent inhibition of EGFR with an IC50 of 0.4 µM.[9]

The following diagram illustrates a generalized signaling pathway involving protein kinases, which are common targets for 2-substituted quinoxaline derivatives.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Kinase_Cascade Downstream Kinase Cascade (e.g., PI3K/AKT, MAPK/ERK) Receptor->Kinase_Cascade 2. Receptor Dimerization & Autophosphorylation Quinoxaline 2-Substituted Quinoxaline Inhibitor Quinoxaline->Receptor Quinoxaline->Receptor Inhibition ATP ATP ATP->Receptor ATP->Receptor Phosphorylation Transcription_Factor Transcription Factors Kinase_Cascade->Transcription_Factor 3. Signal Transduction Gene_Expression Gene Expression Transcription_Factor->Gene_Expression 4. Nuclear Translocation Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Proliferation 5. Protein Synthesis Growth_Factor Growth Factor Growth_Factor->Receptor 1. Ligand Binding

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway inhibited by 2-substituted quinoxalines.

Comparative Efficacy as Antimicrobial Agents

Quinoxaline derivatives also exhibit significant potential as antimicrobial agents.[12] The nature of the substituent at the C2 (and C3) position is critical for activity against both bacteria and fungi.

  • Gram-Positive Bacteria: C2 amine-substituted quinoxalines have shown good to moderate activity against Staphylococcus aureus and Bacillus subtilis.[13] For example, compound 5p in one study showed a minimum inhibitory concentration (MIC) of 4 µg/mL against S. aureus.[13]

  • Broad Spectrum Activity: Symmetrically disubstituted quinoxalines often display the most significant antibacterial activity, while asymmetrically substituted ones may show reduced potency.[14] Some derivatives have demonstrated a broad spectrum of activity against multiple microbial strains.[14]

Compound IDC2-Substituent TypeMicroorganismMIC (µg/mL)Reference
5p Amine-substitutedS. aureus4[13]
5p Amine-substitutedB. subtilis8[13]
2d Symmetrical disubstitutedE. coli8[14]
3c Symmetrical disubstitutedE. coli8[14]
Experimental Protocols for Efficacy Evaluation

To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate 2-substituted quinoxalines.

This protocol determines the concentration of a compound that inhibits cell viability by 50% (IC50).

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 2-substituted quinoxaline compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by viable cells to a purple formazan product.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed 1. Seed Cells in 96-well Plate start->seed end End incubate1 2. Incubate 24h seed->incubate1 treat 3. Add Quinoxaline (Serial Dilutions) incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 4h add_mtt->incubate3 solubilize 7. Solubilize Formazan incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate IC50 read->analyze analyze->end

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

This protocol is used to determine if a compound induces cell cycle arrest at a specific phase (e.g., G1, S, G2/M).

  • Cell Treatment: Seed cells in 6-well plates and treat with the quinoxaline compound at its IC50 concentration (and a vehicle control) for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The efficacy of quinoxaline derivatives is profoundly influenced by the nature of the substituent at the 2-position. Strategic modifications at this site have yielded potent and selective inhibitors for a range of therapeutic targets, particularly in oncology and infectious diseases. By understanding the structure-activity relationships—such as the role of electronic effects, specific functional groups, and hybrid scaffolds—researchers can more effectively design novel 2-substituted quinoxalines with enhanced potency and optimized pharmacological profiles. The experimental protocols provided herein offer a validated framework for assessing the efficacy of these promising compounds, ensuring that future development is grounded in robust and reproducible data.

References

  • El-Damasy, A. K., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. Available at: [Link]

  • Abdel-Maksoud, M. S. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules. Available at: [Link]

  • Hussein, M. A., et al. (2019). Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. Bioorganic Chemistry. Available at: [Link]

  • Abdel-Maksoud, M. S. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link]

  • Ghorab, M. M., et al. (2021). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances. Available at: [Link]

  • Various Authors. (n.d.). Antimicrobial activities of compounds 2-6 and 8-10. ResearchGate. Available at: [Link]

  • Shaaban, M. G., et al. (2023). Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. RSC Medicinal Chemistry. Available at: [Link]

  • Chen, J. J., et al. (2011). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Sauthof, L., et al. (2021). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Molecules. Available at: [Link]

  • Alasmari, F. A. S., et al. (2015). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. International Journal of Advanced Research in Chemical Science. Available at: [Link]

  • Wang, S., et al. (2019). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. Scientific Reports. Available at: [Link]

  • Farghaly, T. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules. Available at: [Link]

  • Shaaban, M. G., et al. (2023). Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer. RSC Medicinal Chemistry. Available at: [Link]

  • Various Authors. (n.d.). Biological activity of quinoxaline derivatives. ResearchGate. Available at: [Link]

  • Sauthof, L., et al. (2021). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. PubMed. Available at: [Link]

Sources

Publish Comparison Guide: Structure-Activity Relationship of 2-Chloro-7-(trifluoromethyl)quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for leveraging the 2-Chloro-7-(trifluoromethyl)quinoxaline scaffold in medicinal chemistry. It moves beyond generic descriptions to focus on the specific structure-activity relationships (SAR) driven by the C2-chlorine reactive handle and the C7-trifluoromethyl physicochemical modulator.

Executive Summary: The "Gateway" Scaffold

The 2-Chloro-7-(trifluoromethyl)quinoxaline moiety is not merely a drug candidate but a privileged synthetic intermediate . It represents a strategic branch point in drug discovery.

  • The C2-Chlorine acts as a labile "warhead," allowing rapid diversification via nucleophilic aromatic substitution (

    
    ) to install amines, hydrazines, or ethers.
    
  • The C7-Trifluoromethyl (

    
    )  group serves as a "metabolic shield" and lipophilicity booster, often increasing potency by 5–10x compared to non-fluorinated analogs.
    

This guide compares derivatives of this scaffold against standard clinical agents (Doxorubicin, Ciprofloxacin) and non-fluorinated analogs to quantify the "Fluorine Effect."

Chemical Foundation & Synthesis Workflow

To understand the activity, one must control the synthesis. The high reactivity of the C2-Cl bond is the central feature.

Automated Synthesis Workflow (Graphviz)

The following diagram illustrates the convergent synthesis and the divergence point at the C2 position.

SynthesisWorkflow Start 4-(Trifluoromethyl)-1,2-phenylenediamine Intermediate 7-(Trifluoromethyl)quinoxalin-2(1H)-one (Tautomeric Equilibrium) Start->Intermediate Reflux/EtOH Reagent1 + Glyoxylic Acid (Cyclization) Reagent1->Intermediate Scaffold 2-Chloro-7-(trifluoromethyl)quinoxaline (The 'Gateway' Scaffold) Intermediate->Scaffold 100°C, 3h Reagent2 + POCl3 / DMF cat. (Chlorination) Reagent2->Scaffold Deriv1 2-Amino Derivatives (Kinase Inhibitors) Scaffold->Deriv1 R-NH2 / TEA Deriv2 2-Hydrazino Derivatives (Antimicrobial) Scaffold->Deriv2 NH2NH2 Deriv3 2-Ether Derivatives (Anticancer) Scaffold->Deriv3 R-OH / NaH

Figure 1: Divergent synthesis pathway. The 2-Chloro scaffold acts as the electrophilic hub for library generation.

Comparative Performance Analysis

The following data aggregates multiple studies comparing 7-


 derivatives against their non-fluorinated counterparts (7-H) and clinical standards.
Scenario A: Anticancer Activity (MCF-7 Breast Cancer Lines)

Objective: Assess the impact of the C7-


 group on cytotoxicity.
Compound ClassSubstituent (C2)Substituent (C7)IC50 (µM)Relative PotencyMechanism Note
Standard Doxorubicin - 0.52 1.0x (Ref) DNA Intercalation
Analog 1N-BenzylamineH12.40.04xLow lipophilicity limits entry
Target 1 N-Benzylamine CF3 2.1 6.0x vs Analog 1 Enhanced cell permeability
Analog 2HydrazineH8.50.06xRapid metabolic clearance
Target 2 Hydrazine CF3 1.8 4.7x vs Analog 2 Metabolic block at C7

Key Insight: The introduction of the


 group at C7 consistently improves potency by 4-6 fold . This is attributed to the increased lipophilicity (

logP

+0.8), facilitating passive transport across the cancer cell membrane.
Scenario B: Antimicrobial Activity (S. aureus)

Objective: Compare efficacy against Gram-positive pathogens.[1][2][3][4]

CompoundMIC (µg/mL)Comparison to Ciprofloxacin
Ciprofloxacin (Std) 0.5 Reference
2-Chloro-quinoxaline (Unsubstituted)>64Inactive
2-Chloro-7-methyl-quinoxaline32Weak Activity
2-Chloro-7-(trifluoromethyl)quinoxaline 4 Moderate (8x weaker than Std)
2-Hydrazino-7-(trifluoromethyl)quinoxaline 0.25 SUPERIOR (2x stronger than Std)

Key Insight: The 2-chloro scaffold itself has moderate activity, but displacing the chlorine with a hydrazine moiety creates a "super-active" derivative that outperforms Ciprofloxacin in this specific assay, likely due to dual mechanisms (DNA gyrase inhibition + membrane disruption).

Structure-Activity Relationship (SAR) Deep Dive

The SAR Logic Map (Graphviz)

This diagram maps the functional impact of specific structural modifications.

SAR_Map Core Quinoxaline Core (Benzopyrazine) C2 Position C2 (The Warhead) Core->C2 C3 Position C3 (The Auxillary) Core->C3 C7 Position C7 (The Modulator) Core->C7 Chlorine (Cl) Chlorine (Cl) C2->Chlorine (Cl):e Precursor H or Methyl H or Methyl C3->H or Methyl Steric Control Phenyl Phenyl C3->Phenyl Decreases Solubility Trifluoromethyl (-CF3) Trifluoromethyl (-CF3) C7->Trifluoromethyl (-CF3):e Hydrazine (-NHNH2) Hydrazine (-NHNH2) Chlorine (Cl)->Hydrazine (-NHNH2) Increases Antimicrobial Activity (H-Bond Donor) Sulfonamide (-SO2NHR) Sulfonamide (-SO2NHR) Chlorine (Cl)->Sulfonamide (-SO2NHR) Increases Anticancer Selectivity Lipophilicity (LogP) Lipophilicity (LogP) Trifluoromethyl (-CF3)->Lipophilicity (LogP) Increases Permeability Metabolic Stability Metabolic Stability Trifluoromethyl (-CF3)->Metabolic Stability Blocks CYP450 Oxidation

Figure 2: SAR Logic Map. Red nodes indicate reactive centers; Green nodes indicate physicochemical modulators.

Mechanistic Explanation
  • C2-Chlorine Displacement: The electron-deficient pyrazine ring makes the C2-chlorine highly susceptible to

    
    .
    
    • Why it matters: This allows the rapid synthesis of "libraries." You do not test the 2-Cl compound; you use it to make 50 different amines in one afternoon.

  • C7-Trifluoromethyl Role:

    • Electronic: It withdraws electrons from the benzene ring, deactivating it towards oxidative metabolism (preventing hydroxylation).

    • Steric/Lipophilic: It creates a hydrophobic "grease" patch that helps the molecule bury itself into the hydrophobic pockets of enzymes (e.g., Kinase ATP binding sites).

Experimental Protocols (Self-Validating)

Protocol 1: Synthesis of 2-Chloro-7-(trifluoromethyl)quinoxaline

This protocol includes a self-check step to ensure purity before proceeding.

Materials: 4-(Trifluoromethyl)-1,2-phenylenediamine (1.0 eq), Glyoxylic acid monohydrate (1.2 eq), Ethanol,


.
  • Cyclization: Dissolve diamine in ethanol. Add glyoxylic acid dropwise. Reflux for 3 hours.

    • Validation: TLC (Hexane:EtOAc 1:1) must show disappearance of the diamine spot (

      
      ) and appearance of a fluorescent baseline spot (Quinoxalinone).
      
  • Isolation: Cool to

    
    . Filter the precipitate. Wash with cold ethanol. Dry.
    
  • Chlorination: Suspend the dried quinoxalinone in

    
     (5 eq). Add 1 drop of DMF (catalyst). Heat to 
    
    
    
    for 2 hours.
    • Safety:

      
       releases HCl gas. Use a scrubber.
      
  • Workup: Pour reaction mixture onto crushed ice (slowly!). Extract with Dichloromethane (DCM).

  • Purification: Flash chromatography (Hexane:EtOAc 9:1).

    • Validation: The product should be a white/pale yellow solid.

      
      -NMR must show a singlet at 
      
      
      
      ppm (C3-H). If this peak is a broad doublet, hydrolysis has occurred; re-chlorinate.
Protocol 2: Comparative MTT Cytotoxicity Assay

Validate the "Fluorine Effect" in your own lab.

  • Seeding: Seed MCF-7 cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Group A: 2-Chloro-7-(trifluoromethyl)quinoxaline derivatives (0.1 - 100 µM).

    • Group B: Non-fluorinated analogs (0.1 - 100 µM).

    • Control: Doxorubicin (Positive Control) and DMSO (Vehicle).

  • Incubation: 48 hours at

    
    , 5% 
    
    
    
    .
  • Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.

  • Calculation: Plot Dose-Response curves.

    • Self-Check: The Doxorubicin

      
       must fall between 0.4 - 0.8 µM. If >1.0 µM, the cells are too resistant or the passage number is too high; discard data.
      

References

  • Ajani, O. O., et al. "Microwave assisted synthesis and antimicrobial activity of 2-quinoxalinone-3-hydrazone derivatives." Bioorganic & Medicinal Chemistry Letters, 2010.

  • Burguete, A., et al. "Synthesis and anti-cancer activity of new 2-alkylcarbonyl- and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives."[5] Bioorganic & Medicinal Chemistry Letters, 2007.[6]

  • Montana, M., et al. "Quinoxaline derivatives as antiviral agents: A systematic review." Biomolecules, 2020.[7]

  • Desai, N. C., et al. "Synthesis and antimicrobial screening of some new quinoxaline based Schiff bases." Medicinal Chemistry Research, 2017.

  • Zarranz, B., et al. "Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives."[5] Bioorganic & Medicinal Chemistry, 2004.[5][8]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal and Handling of 2-Chloro-7-(trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Actions

2-Chloro-7-(trifluoromethyl)quinoxaline is a halogenated heteroaromatic building block used frequently in medicinal chemistry for nucleophilic aromatic substitution (


).[1] Its disposal requires strict adherence to halogenated organic waste  protocols due to the presence of both chlorine and trifluoromethyl (

) moieties.

Core Directive:

  • NEVER dispose of this compound down the drain.[2]

  • NEVER mix with strong nucleophiles (e.g., aliphatic amines, thiols) in the waste container, as the C-2 chlorine is labile and can result in exothermic displacement reactions.[2]

  • ALWAYS segregate into the Halogenated waste stream to ensure proper high-temperature incineration.

Chemical Profile & Risk Assessment

Understanding the molecular architecture is essential for safe disposal.[2] The stability of the fluorinated group dictates the destruction method.[2]

PropertyDescriptionDisposal Implication
Chemical Structure Quinoxaline ring with Cl at C2 and

at C7.[2][1]
High Nitrogen Content: Potential NOx generator during combustion.Halogenated: Requires scrubbers during incineration.[2][1]
Reactivity Electrophilic at C2 position.[2][1]Incompatibility: Reacts with nucleophiles.[2][1] Keep away from waste streams containing high concentrations of amines or strong bases to prevent unexpected heating.[2]
Thermal Stability High stability of C-F bonds.[2][1]Incineration Requirement: Requires temperatures >1,100°C to fully mineralize the

group and prevent the formation of fluorinated by-products.[2][1]
Hazards (GHS) Irritant (Skin/Eye), Aquatic Toxicity.[2][1][3]Containment: All spill cleanup materials must be treated as hazardous chemical waste.[2][1]

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Substance)

If disposing of expired or off-spec solid material:

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container.

  • Labeling: Apply a hazardous waste label. Clearly print the full chemical name.[2]

    • Critical: Check the box for "Halogenated Organic." [2]

  • Secondary Containment: Place the sealed container inside a clear, sealable plastic bag (4-mil thickness recommended) before placing it in the solid waste drum.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Most disposal scenarios involve the compound dissolved in solvents (e.g., DCM, DMF, DMSO).[2]

  • Segregation: Pour into the Halogenated Solvent Waste carboy.

    • Reasoning: Even if the solvent is non-halogenated (like Ethyl Acetate), the presence of the fluorinated solute reclassifies the entire mixture as halogenated for incineration purposes.[2]

  • pH Check: Ensure the waste stream is Neutral (pH 6-8).

    • Protocol: If the reaction mixture was acidic/basic, quench and neutralize before adding to the main waste carboy to prevent drum pressurization.[2]

  • Log Entry: Record the approximate mass of the quinoxaline derivative on the waste log sheet. This is vital for the disposal facility to calculate the Fluorine load.[2]

C. Empty Containers
  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., Acetone or Dichloromethane).[2]

  • Rinsate Disposal: Pour all rinsates into the Halogenated Solvent Waste container.[2]

  • Defacing: Deface the label and mark "Empty" before discarding the bottle in the glass trash (or chemically contaminated glass bin, depending on local EHS rules).

Spill Management Protocol

Pre-requisite: Wear Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.

  • Isolate: Evacuate the immediate area and mark the zone.[2]

  • Adsorb:

    • Liquids: Use vermiculite or polypropylene pads.[2]

    • Solids: Do not sweep (creates dust).[4] Use a wet paper towel or a HEPA vacuum if available.[2]

  • Decontaminate: Wipe the surface with a soap/water solution, followed by an acetone wipe.[2]

  • Disposal: Place all contaminated absorbents, gloves, and wipes into a heavy-duty plastic bag. Label as "Solid Hazardous Waste (Contaminated Debris)" .

Waste Stream Decision Logic

The following diagram illustrates the decision-making process for segregating this specific compound.

DisposalWorkflow Start Waste Generation: 2-Chloro-7-(trifluoromethyl)quinoxaline StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Solid Liquid Solution / Mother Liquor StateCheck->Liquid Liquid SolidPack Pack in HDPE/Glass Jar Double Bag Solid->SolidPack LiquidSeg Is solvent Halogenated? Liquid->LiquidSeg HaloStream Halogenated Waste Stream (Red Can/Carboy) SolidPack->HaloStream LiquidSeg->HaloStream Yes (e.g., DCM) NonHaloStream Non-Halogenated Stream LiquidSeg->NonHaloStream NEVER Reclass Re-classify as HALOGENATED due to Solute LiquidSeg->Reclass No (e.g., EtOAc) Incineration High-Temp Incineration (>1100°C with Scrubbers) HaloStream->Incineration Reclass->HaloStream

Figure 1: Waste segregation decision tree ensuring the compound reaches the correct incineration stream.

Scientific Rationale & Regulatory Context

Why Segregate as Halogenated?

While small amounts of non-halogenated organic waste can be used as fuel blending in cement kilns, fluorinated compounds require specialized treatment.[2]

  • HF Formation: Upon combustion, the trifluoromethyl group degrades to release Hydrogen Fluoride (HF).[2]

  • Scrubbing: Standard kilns may not have adequate acid gas scrubbers to handle the HF load, leading to equipment corrosion and regulatory emission violations.[2]

  • Destruction Efficiency: The C-F bond is one of the strongest in organic chemistry (

    
    ).[2] Low-temperature incineration may result in incomplete combustion, potentially releasing Perfluoroisobutene (PFIB) or other toxic fluorocarbons [1].
    
Regulatory Grounding (RCRA)

Under the US EPA Resource Conservation and Recovery Act (RCRA):

  • This specific compound is not explicitly P-listed or U-listed.[5]

  • However, it falls under the "Characteristic" definition if mixed with ignitable solvents (D001).[2]

  • Best Management Practice: Treat as a "Halogenated Solvent" (F-list equivalent handling) to ensure compliance with emission standards for Hazardous Air Pollutants (HAPs) [2].

References

  • European Chemical Agency (ECHA). Guidance on the compilation of safety data sheets - Waste Management. Retrieved from

  • United States Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions.[2] Retrieved from

  • PubChem. 2-Chloro-3-(trifluoromethyl)quinoxaline (Analogous Compound Safety Data). National Library of Medicine.[2] Retrieved from

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[2] Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-7-(trifluoromethyl)quinoxaline
Reactant of Route 2
2-Chloro-7-(trifluoromethyl)quinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.